molecular formula C15H14O3 B053714 3-(2-Phenylethoxy)benzoic acid CAS No. 123470-94-0

3-(2-Phenylethoxy)benzoic acid

Cat. No.: B053714
CAS No.: 123470-94-0
M. Wt: 242.27 g/mol
InChI Key: CBKMKWATRHJMKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Phenylethoxy)benzoic acid is a useful research compound. Its molecular formula is C15H14O3 and its molecular weight is 242.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2-phenylethoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3/c16-15(17)13-7-4-8-14(11-13)18-10-9-12-5-2-1-3-6-12/h1-8,11H,9-10H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBKMKWATRHJMKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCOC2=CC=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20580051
Record name 3-(2-Phenylethoxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20580051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123470-94-0
Record name 3-(2-Phenylethoxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20580051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3-(2-Phenylethoxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of 3-(2-Phenylethoxy)benzoic acid. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes predicted data, information from structurally similar compounds, and established chemical principles to offer a thorough profile. This document covers physicochemical properties, proposed synthetic routes, and predicted spectral characteristics. Additionally, it explores the potential biological activities by examining the known effects of the broader class of phenoxybenzoic acids, providing a valuable resource for researchers in drug discovery and chemical synthesis.

Chemical and Physical Properties

This compound, with the CAS Number 189941-01-3, is an aromatic carboxylic acid. Its structure features a benzoic acid moiety substituted at the meta position with a 2-phenylethoxy group. This structural arrangement, particularly the ether linkage, influences its chemical and physical characteristics.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₅H₁₄O₃Calculated
Molecular Weight 242.27 g/mol Calculated
Predicted Boiling Point 405.5 ± 25.0 °C (at 760 mmHg)Predicted
Predicted Density 1.19 ± 0.1 g/cm³Predicted
Predicted pKa 4.15 ± 0.10Predicted
Melting Point Data not available-

Note: The boiling point, density, and pKa values are predicted and have not been experimentally verified.

Synthesis and Experimental Protocols

Proposed Synthetic Route: Williamson Ether Synthesis

A feasible approach involves the reaction of methyl 3-hydroxybenzoate with (2-bromoethyl)benzene, followed by the hydrolysis of the resulting ester to yield the final carboxylic acid.

Workflow Diagram:

SynthesisWorkflow cluster_0 Step 1: Etherification cluster_1 Step 2: Hydrolysis A Methyl 3-hydroxybenzoate D Methyl 3-(2-phenylethoxy)benzoate A->D B (2-Bromoethyl)benzene B->D C Base (e.g., K₂CO₃) Solvent (e.g., Acetone) C->D F This compound D->F E Base (e.g., NaOH) Solvent (e.g., MeOH/H₂O) E->F G Acidification (e.g., HCl) BiologicalActivity cluster_0 Cellular Exposure cluster_1 Potential Cellular Effects Compound Phenoxybenzoic Acids (e.g., 3-Phenoxybenzoic Acid) Metabolism Metabolism (e.g., CYP enzymes) Compound->Metabolism Apoptosis Induction of Apoptosis (Caspase activation) Compound->Apoptosis Neurotoxicity Neurotoxic Effects Compound->Neurotoxicity EndocrineDisruption Endocrine Disruption Compound->EndocrineDisruption Metabolism->Apoptosis Metabolites

Unraveling the Potential Mechanisms of Action of 3-(2-Phenylethoxy)benzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of December 2025, specific experimental data on the mechanism of action of 3-(2-Phenylethoxy)benzoic acid is not available in the public domain. This guide provides a comprehensive overview of the potential mechanisms of action based on the known activities of structurally related benzoic acid derivatives. The experimental protocols and data tables presented are illustrative and intended to guide future research on this compound.

Introduction

Benzoic acid and its derivatives are a well-established class of compounds with a wide array of pharmacological activities.[1] These activities are largely dictated by the nature and position of substituents on the phenyl ring.[1] The compound this compound, with its phenylethoxy group at the meta-position of the benzoic acid core, presents an interesting scaffold for investigation. While direct studies are lacking, its structural motifs suggest several plausible mechanisms of action, primarily in the realms of anti-inflammatory and analgesic effects. This technical guide will explore these potential mechanisms, provide detailed experimental protocols for their investigation, and present frameworks for data analysis and visualization.

Potential Mechanisms of Action

Based on the activities of related benzoic acid derivatives, the primary hypothesized mechanism of action for this compound is the modulation of inflammatory pathways.

Anti-inflammatory Activity via Cyclooxygenase (COX) Inhibition

A common mechanism for benzoic acid derivatives with anti-inflammatory properties is the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins involved in inflammation and pain.[2][3]

Hypothetical Quantitative Data on COX Inhibition:

The inhibitory activity of this compound against COX-1 and COX-2 would be determined using in vitro enzyme inhibition assays. The results would be presented as IC50 values (the concentration of the compound required to inhibit 50% of the enzyme's activity).

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
This compoundTo be determinedTo be determinedTo be determined
Aspirin (Reference)152500.06
Celecoxib (Reference)500.051000

Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay

This protocol outlines a common method for assessing the inhibitory potential of a test compound against COX-1 and COX-2.

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Test compound: this compound

  • Reference compounds: Aspirin, Celecoxib

  • Dimethyl sulfoxide (DMSO)

  • Tris-HCl buffer (pH 8.0)

  • Co-factors (e.g., glutathione, hematin)

  • Enzyme immunoassay (EIA) kit for prostaglandin E2 (PGE2) detection

  • 96-well microplates

  • Incubator and microplate reader

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound and reference compounds in DMSO. Create serial dilutions to achieve a range of test concentrations.

  • Reaction Mixture Preparation: In a 96-well plate, add the reaction buffer, co-factors, and the appropriate enzyme (COX-1 or COX-2).

  • Inhibitor Addition: Add the diluted test compound or reference compound to the respective wells. Include a control group with DMSO only.

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the compound to bind to the enzyme.

  • Reaction Initiation: Add arachidonic acid to all wells to start the enzymatic reaction.

  • Incubation: Incubate the plate at 37°C for 10 minutes.

  • Reaction Termination and PGE2 Measurement: Stop the reaction and measure the concentration of PGE2 produced using a competitive EIA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 values by fitting the data to a dose-response curve.

Signaling Pathway: COX-2 and Prostaglandin Synthesis

COX2_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Prostaglandins Prostaglandins (e.g., PGE2) PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Test_Compound This compound Test_Compound->COX2

Caption: Inhibition of the COX-2 pathway by this compound.

Modulation of the NF-κB Signaling Pathway

Many anti-inflammatory agents exert their effects by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway.[4][5] NF-κB is a key transcription factor that regulates the expression of pro-inflammatory genes, including cytokines, chemokines, and COX-2.[4][5]

Experimental Workflow: Investigating NF-κB Inhibition

NFkB_Workflow Cell_Culture 1. Cell Culture (e.g., Macrophages) Stimulation 2. Stimulation with LPS Cell_Culture->Stimulation Treatment 3. Treatment with This compound Stimulation->Treatment Cell_Lysis 4. Cell Lysis and Nuclear Fractionation Treatment->Cell_Lysis ELISA 7. ELISA (TNF-α, IL-6 in supernatant) Treatment->ELISA Western_Blot 5. Western Blot Analysis (p-IκBα, NF-κB p65) Cell_Lysis->Western_Blot RT_qPCR 6. RT-qPCR (TNF-α, IL-6, COX-2 mRNA) Cell_Lysis->RT_qPCR

Caption: Experimental workflow for assessing NF-κB pathway inhibition.

Experimental Protocol: NF-κB Activation Assay in Macrophages

This protocol describes how to measure the effect of a test compound on the activation of the NF-κB pathway in response to an inflammatory stimulus.

Materials:

  • Macrophage cell line (e.g., RAW 264.7)

  • Cell culture medium and supplements

  • Lipopolysaccharide (LPS)

  • Test compound: this compound

  • Reagents for nuclear and cytoplasmic protein extraction

  • Antibodies for Western blotting (anti-NF-κB p65, anti-phospho-IκBα, anti-IκBα, anti-lamin B1, anti-β-actin)

  • Reagents for RT-qPCR (RNA extraction kit, cDNA synthesis kit, primers for TNF-α, IL-6, COX-2, and a housekeeping gene)

  • ELISA kits for TNF-α and IL-6

Procedure:

  • Cell Culture and Treatment: Plate RAW 264.7 cells and allow them to adhere. Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified time (e.g., 30 minutes for protein analysis, 6 hours for mRNA analysis, 24 hours for cytokine secretion).

  • Western Blot Analysis:

    • Harvest cells and perform nuclear and cytoplasmic fractionation.

    • Measure protein concentrations.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against NF-κB p65 (nuclear fraction), phospho-IκBα, and IκBα (cytoplasmic fraction). Use lamin B1 and β-actin as loading controls for the nuclear and cytoplasmic fractions, respectively.

    • Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence system.

  • RT-qPCR Analysis:

    • Isolate total RNA from the cells.

    • Synthesize cDNA.

    • Perform quantitative real-time PCR using primers for TNF-α, IL-6, and COX-2. Normalize the expression to a housekeeping gene.

  • ELISA:

    • Collect the cell culture supernatant.

    • Measure the concentrations of secreted TNF-α and IL-6 using specific ELISA kits according to the manufacturer's instructions.

Signaling Pathway: NF-κB Activation

NFkB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates IkB->IkB NFkB_IkB NF-κB-IκBα (Inactive) NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocation Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) Nucleus->Gene_Expression Test_Compound This compound Test_Compound->IKK Inhibits?

Caption: Potential inhibition of the NF-κB signaling pathway.

Other Potential Mechanisms

While anti-inflammatory action is the most probable mechanism, other activities observed in benzoic acid derivatives could also be relevant for this compound.

  • Antimicrobial Activity: Benzoic acid and its salts are known for their antimicrobial properties, primarily by disrupting the pH balance within microbial cells.[6]

  • Local Anesthetic Activity: Some benzoic acid derivatives act as local anesthetics by blocking sodium channels in nerve endings.[7]

  • β3 Adrenergic Receptor Agonism: Certain benzoic acid derivatives have been identified as potent and selective agonists of the human β3 adrenergic receptor, which is involved in regulating metabolism.[8]

Investigation into these potential mechanisms would require specific assays, such as minimum inhibitory concentration (MIC) determination for antimicrobial activity, electrophysiological studies for sodium channel blockade, and receptor binding or functional assays for adrenergic receptor agonism.

Conclusion

While the precise mechanism of action of this compound remains to be elucidated, its chemical structure points towards a likely role as a modulator of inflammatory responses, potentially through the inhibition of COX enzymes and the NF-κB signaling pathway. The experimental protocols and frameworks provided in this guide offer a clear path for future research to uncover the specific biological activities and therapeutic potential of this compound. Such investigations are crucial for advancing our understanding and potentially developing new therapeutic agents.

References

The Biological Versatility of Phenoxy-Substituted Benzoic Acids: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide explores the biological activities of benzoic acid derivatives, with a particular focus on compounds structurally related to 3-(2-Phenylethoxy)benzoic acid. Due to a lack of specific biological data for this compound in the public domain, this document synthesizes findings from studies on close structural analogs, primarily 3-phenoxybenzoic acid and other substituted benzoic acid derivatives. These related molecules have demonstrated a wide spectrum of biological effects, including antimicrobial, anti-inflammatory, and enzyme inhibitory activities, suggesting potential therapeutic applications.

Overview of Biological Activities of Structurally Related Benzoic Acid Derivatives

Benzoic acid and its derivatives are a well-established class of compounds with diverse applications, ranging from food preservation to pharmaceuticals.[1] The introduction of a phenoxy or a substituted phenoxy group at the 3-position of the benzoic acid scaffold can significantly modulate its biological profile. The ether linkage and the second aromatic ring provide additional points of interaction with biological targets, leading to a range of observed activities.

Derivatives of benzoic acid have been reported to possess antimicrobial, anti-inflammatory, antioxidant, and various enzyme-inhibiting properties.[2][3] For instance, certain benzoic acid derivatives have been investigated for their potential in managing conditions like Alzheimer's disease through the inhibition of acetylcholinesterase and carbonic anhydrases.[4]

Tabulated Quantitative Data of Related Benzoic Acid Derivatives

The following tables summarize quantitative data from studies on various benzoic acid derivatives, illustrating their potency in different biological assays.

Table 1: Enzyme Inhibition by Benzoic Acid Derivatives

Compound/DerivativeTarget EnzymeIC50 / KI ValueReference
Tetrahydroisoquinolynyl-benzoic acid derivative (6e)Acetylcholinesterase (AChE)KI: 18.78 ± 0.09 nM[4]
Tetrahydroisoquinolynyl-benzoic acid derivative (6f)Carbonic Anhydrase I (hCA I)KI: 13.62 ± 0.21 nM[4]
Tetrahydroisoquinolynyl-benzoic acid derivative (6c)Carbonic Anhydrase II (hCA II)KI: 33.00 ± 0.29 nM[4]
3-amide-5-aryl benzoic acid derivative (11m)P2Y14 Receptor AntagonistIC50: 2.18 nM

IC50: Half-maximal inhibitory concentration; KI: Inhibition constant.

Table 2: Antimicrobial Activity of Benzoic Acid Derivatives

Compound/DerivativeMicroorganismMinimum Inhibitory Concentration (MIC)Reference
p-hydroxy benzoic acid derivative (14)Various bacteria and fungipMICam = 1.50 µM/ml[5]
2-chlorobenzoic acid derivative (6)Escherichia colipMICec = 2.27 µM/ml[6]
4-[(4-Chlorophenyl)sulfonyl]benzoic acid derivative (4)Staphylococcus aureus ATCC 6538125 µg/mL[7]
4-[(4-Chlorophenyl)sulfonyl]benzoic acid derivative (4)Bacillus subtilis ATCC 6683125 µg/mL[7]

pMIC: negative logarithm of MIC.

Table 3: Anti-inflammatory Activity of a Salicylic Acid Derivative

CompoundParameter MeasuredEffectDoseReference
2-((3-(chloromethyl)benzoyl)oxy)benzoic acidTNF-α reduction in LPS-induced rats5.70+/-1.04 × 10³ pg/mL500 mg/60 kg bw[8]
2-((3-(chloromethyl)benzoyl)oxy)benzoic acidIL-1β reduction in LPS-induced rats2.32+/-0.28 × 10³ pg/mL500 mg/60 kg bw[8]

Experimental Protocols

This section details the methodologies for key experiments cited in the evaluation of benzoic acid derivatives.

Antimicrobial Susceptibility Testing (Tube Dilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.[9]

  • Preparation of Test Compounds: Stock solutions of the synthesized benzoic acid derivatives are prepared in a suitable solvent like dimethyl sulfoxide (DMSO).

  • Preparation of Media: Double strength nutrient broth (for bacteria) or Sabouraud dextrose broth (for fungi) is prepared and sterilized.

  • Serial Dilutions: Serial dilutions of the test compounds and a standard antimicrobial agent (e.g., norfloxacin) are prepared in the broth within 96-well microtiter plates.[7]

  • Inoculation: A standardized suspension of the test microorganism is added to each well.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25-37°C for 48-168 hours for fungi).[9]

  • Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[7]

In Vitro Anti-inflammatory Activity

This assay assesses the ability of a compound to prevent the denaturation of proteins, a hallmark of inflammation.[10]

  • Reaction Mixture: A reaction mixture is prepared containing the test compound, egg albumin or bovine serum albumin, and a phosphate-buffered saline (pH ~7.4).

  • Incubation: The mixture is incubated at 37°C for a short period (e.g., 15 minutes).

  • Heat-induced Denaturation: The mixture is then heated at a higher temperature (e.g., 70°C) for a defined time (e.g., 5 minutes) to induce protein denaturation.

  • Measurement: After cooling, the turbidity of the solution is measured spectrophotometrically (e.g., at 660 nm).

  • Calculation: The percentage inhibition of protein denaturation is calculated relative to a control sample without the test compound. A standard anti-inflammatory drug like acetylsalicylic acid is used as a positive control.[10]

This assay evaluates the ability of a compound to stabilize red blood cell membranes, which is analogous to the stabilization of lysosomal membranes during inflammation.[10]

  • Preparation of Red Blood Cells (RBCs): Fresh human or animal blood is collected and centrifuged to isolate RBCs, which are then washed and suspended in a buffered saline solution.

  • Reaction Mixture: The test compound is mixed with the RBC suspension.

  • Induction of Hemolysis: A hypotonic solution (e.g., distilled water) is added to induce hemolysis.

  • Incubation: The mixture is incubated at 37°C for a specified time (e.g., 30 minutes).

  • Centrifugation: The mixture is centrifuged to pellet the intact RBCs.

  • Measurement: The amount of hemoglobin released into the supernatant is measured spectrophotometrically (e.g., at 560 nm).

  • Calculation: The percentage of membrane stabilization is calculated by comparing the hemolysis in the presence of the test compound to that of a control.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate a representative signaling pathway potentially modulated by benzoic acid derivatives and a general workflow for antimicrobial screening.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates P2Y14R P2Y14 Receptor G_protein G-protein P2Y14R->G_protein Activates IKK IKK MyD88->IKK Activates IkB IκB IKK->IkB Phosphorylates IkB_NFkB IκB-NF-κB Complex NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n Translocates IkB_NFkB->NFkB Releases PLC PLC G_protein->PLC Activates IP3 IP3 PLC->IP3 Generates Ca_release Ca²⁺ Release IP3->Ca_release Induces Gene_expression Pro-inflammatory Gene Expression NFkB_n->Gene_expression Induces Benzoic_acid_derivative Benzoic Acid Derivative Benzoic_acid_derivative->P2Y14R Antagonizes? Benzoic_acid_derivative->IKK Inhibits?

Caption: Potential anti-inflammatory signaling pathways modulated by benzoic acid derivatives.

start Start: Synthesized Benzoic Acid Derivatives prep_stock Prepare Stock Solutions (e.g., in DMSO) start->prep_stock serial_dilution Perform Serial Dilutions in 96-well Plates prep_stock->serial_dilution prep_media Prepare and Sterilize Bacterial/Fungal Media prep_media->serial_dilution inoculate Inoculate with Standardized Microorganism Suspension serial_dilution->inoculate incubate Incubate under Appropriate Conditions inoculate->incubate read_mic Determine Minimum Inhibitory Concentration (MIC) incubate->read_mic end End: Quantitative Antimicrobial Activity Data read_mic->end

References

Technical Guide: 3-(2-Phenylethoxy)benzoic Acid and its Analogue 3-Phenoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the chemical compound 3-(2-Phenylethoxy)benzoic acid (CAS Number: 123470-94-0) . An extensive search for detailed technical specifications, experimental protocols, and biological data for this specific molecule has revealed limited publicly available information.

To provide a comprehensive resource for researchers interested in this class of compounds, this guide presents the available data for this compound and offers an in-depth analysis of the closely related and well-studied analogue, 3-Phenoxybenzoic acid (3-PBA) . The structural difference, an ethyl linker in the phenoxy group, may lead to differing biological and chemical properties. This information is provided for comparative and research planning purposes.

Section 1: this compound (CAS: 123470-94-0)

Publicly available data for this compound is limited to basic chemical identifiers and safety information. No detailed experimental protocols or biological activity studies were identified in the conducted search.

Chemical Data and Physical Properties

The following table summarizes the known quantitative data for this compound.

PropertyValueSource
CAS Number 123470-94-0[1]
Molecular Formula C₁₅H₁₄O₃[2]
Molecular Weight 242.27 g/mol [2]
SMILES Code O=C(O)C1=CC=CC(OCCC2=CC=CC=C2)=C1[2]
Safety Information

Hazard statements associated with this compound include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)[2]. Precautionary statements advise avoiding breathing dust, wearing protective gear, and ensuring thorough washing after handling[2].

Section 2: In-Depth Analysis of the Analogue: 3-Phenoxybenzoic Acid (3-PBA)

Due to the scarcity of data on the primary topic, this section provides a detailed overview of 3-Phenoxybenzoic acid (3-PBA), a major metabolite of various pyrethroid insecticides[3]. Its biological activities and toxicological effects have been more extensively studied.

Quantitative Data for 3-Phenoxybenzoic Acid
PropertyValueSource
CAS Number 3739-38-6
Molecular Formula C₁₃H₁₀O₃
Molecular Weight 214.22 g/mol
Melting Point 147-149 °C
Experimental Protocols

The ether linkage in compounds like this compound and 3-Phenoxybenzoic acid is commonly formed via the Williamson ether synthesis. The following is a generalized protocol based on this reaction, which involves the reaction of a phenoxide with an alkyl halide.

Objective: To synthesize a phenoxybenzoic acid derivative by forming an ether bond.

Materials:

  • A substituted phenol (e.g., 3-Hydroxybenzoic acid)

  • An alkyl halide (e.g., Benzyl chloride or Phenethyl bromide)

  • A base (e.g., Sodium hydroxide, Potassium carbonate)

  • A suitable solvent (e.g., Acetone, Ethanol)

  • Surfactant (optional, for aqueous media synthesis, e.g., CTAB)[4]

Procedure:

  • Deprotonation of Phenol: The phenolic starting material is dissolved in the chosen solvent. The base is then added to deprotonate the hydroxyl group, forming a more nucleophilic phenoxide ion. The reaction is typically stirred at room temperature.

  • Nucleophilic Attack: The alkyl halide is added to the solution. The mixture is heated to reflux to facilitate the SN2 reaction, where the phenoxide ion attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming the ether linkage[5][6].

  • Work-up and Purification: After the reaction is complete (monitored by TLC), the solvent is removed under reduced pressure. The residue is then taken up in an organic solvent and washed with water to remove inorganic salts. The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is evaporated.

  • Final Purification: The crude product can be further purified by recrystallization or column chromatography to yield the pure phenoxybenzoic acid derivative[7].

G cluster_prep Step 1: Phenoxide Formation cluster_reaction Step 2: SN2 Reaction cluster_purification Step 3: Purification Phenol Substituted Phenol (e.g., 3-Hydroxybenzoic acid) Phenoxide Phenoxide Intermediate Phenol->Phenoxide + Base in Solvent Base Base (e.g., NaOH) Solvent1 Solvent (e.g., Ethanol) AlkylHalide Alkyl Halide (e.g., Phenethyl bromide) EtherProduct Crude Ether Product (this compound) Phenoxide->EtherProduct + Alkyl Halide + Heat (Reflux) Workup Aqueous Work-up EtherProduct->Workup Solvent Evaporation Purify Recrystallization or Column Chromatography Workup->Purify FinalProduct Pure Product Purify->FinalProduct

Caption: Generalized workflow for Williamson ether synthesis.

Biological Activity and Signaling Pathways of 3-Phenoxybenzoic Acid (3-PBA)

In silico and in vitro studies have explored the toxicological and biological effects of 3-PBA, a common metabolite of pyrethroid pesticides.

Toxicological Profile:

  • Studies suggest that 3-PBA and its metabolites can have harmful effects, including potential neurotoxicity, reproductive dysfunction, and allergic dermatitis[8].

  • The compound and its metabolites are predicted to have high gastrointestinal absorption and the ability to cross the blood-brain barrier[8].

  • Exposure to 3-PBA has been linked to dopaminergic degeneration, suggesting a potential role in the pathology of Parkinson's disease[9]. It may induce the accumulation of pathologically cleaved α-synuclein, a hallmark of the disease[9].

Signaling Pathway Involvement:

  • Research indicates that 3-PBA is linked to several cellular pathways, including the apoptotic pathway and neuroendocrine disruption[8].

  • Metabolites of 3-PBA have shown binding affinity for key enzymes and proteins such as CYP2C9, CYP3A4, and caspases 3 and 8, which are crucial in metabolism and apoptosis[8].

  • The neurotoxic effects of 3-PBA may be mediated by its interaction with the dopamine transporter (DAT), leading to increased entry into dopaminergic neurons[9].

G PBA 3-Phenoxybenzoic Acid (3-PBA) (Pyrethroid Metabolite) DAT Dopamine Transporter (DAT) in Neuronal Membrane PBA->DAT Interacts with Neuron Dopaminergic Neuron DAT->Neuron Facilitates entry into AEP Anomalous AEP Activation Neuron->AEP Triggers AlphaSyn α-synuclein Aggregation Degeneration Dopaminergic Degeneration AlphaSyn->Degeneration Contributes to AEP->AlphaSyn Leads to

Caption: Postulated mechanism of 3-PBA-induced neurotoxicity.

References

An In-Depth Technical Guide to 3-(2-Phenylethoxy)benzoic Acid and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific literature on 3-(2-phenylethoxy)benzoic acid (CAS 123470-94-0) is limited. This guide provides a comprehensive overview based on its chemical structure and available data for structurally related compounds, primarily 3-phenoxybenzoic acid and other benzoic acid derivatives. The information regarding synthesis, biological activity, and toxicology is largely extrapolated from these analogs and should be interpreted with caution.

Introduction

This compound is an aromatic carboxylic acid derivative. Its structure, featuring a benzoic acid core linked to a phenylethoxy group via an ether bond, suggests potential for biological activity. Benzoic acid and its derivatives are a well-established class of compounds with a wide range of applications, from food preservatives to pharmaceuticals[1]. The phenoxybenzoic acid scaffold, a close structural relative, is found in various biologically active molecules, including as a metabolite of pyrethroid insecticides[2]. This guide aims to provide a detailed technical overview of this compound, drawing upon available data and knowledge of its structural analogs to infer its properties, potential synthesis, and biological profile.

Physicochemical Properties

Specific experimental data for this compound is scarce. The following table summarizes its basic chemical properties.

PropertyValueSource
CAS Number 123470-94-0[3]
Molecular Formula C₁₅H₁₄O₃[4]
Molecular Weight 242.27 g/mol [4]
Predicted pKa 4.27 ± 0.10[1]
Predicted Boiling Point 373.2 ± 21.0 °C[1]
Predicted Density 1.157 ± 0.06 g/cm³[1]

Synthesis

Proposed Experimental Protocol: Williamson Ether Synthesis

This proposed two-step synthesis would involve the esterification of 3-hydroxybenzoic acid, followed by etherification with 2-phenylethyl bromide, and subsequent hydrolysis.

Step 1: Esterification of 3-Hydroxybenzoic Acid

  • Reaction Setup: To a solution of 3-hydroxybenzoic acid in methanol, add a catalytic amount of concentrated sulfuric acid.

  • Reaction Condition: Reflux the mixture for several hours (e.g., 8 hours).

  • Work-up: After cooling, neutralize the reaction mixture with a suitable base (e.g., sodium bicarbonate solution).

  • Extraction: Extract the product, methyl 3-hydroxybenzoate, with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Step 2: Etherification of Methyl 3-Hydroxybenzoate

  • Reaction Setup: Dissolve methyl 3-hydroxybenzoate and 2-phenylethyl bromide in a suitable solvent like acetone.

  • Addition of Base: Add a base, such as potassium carbonate, to the mixture.

  • Reaction Condition: Reflux the reaction mixture for 6-8 hours[5].

  • Work-up: After completion of the reaction (monitored by TLC), filter off the inorganic salts and evaporate the solvent.

  • Purification: The resulting crude methyl 3-(2-phenylethoxy)benzoate can be purified by column chromatography.

Step 3: Hydrolysis of Methyl 3-(2-Phenylethoxy)benzoate

  • Reaction Setup: Dissolve the purified methyl 3-(2-phenylethoxy)benzoate in a mixture of methanol and an aqueous solution of a strong base (e.g., 10% potassium hydroxide)[5].

  • Reaction Condition: Stir the mixture at room temperature or gentle heating until the hydrolysis is complete (monitored by TLC).

  • Work-up: Acidify the reaction mixture with a dilute acid (e.g., hydrochloric acid) to a pH of approximately 2-3 to precipitate the carboxylic acid.

  • Isolation: Filter the precipitate, wash with cold water until neutral, and dry to obtain this compound.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_step1 Step 1: Esterification cluster_step2 Step 2: Etherification cluster_step3 Step 3: Hydrolysis A 3-Hydroxybenzoic Acid C Methyl 3-Hydroxybenzoate A->C Reflux B Methanol, H₂SO₄ (cat.) B->C F Methyl 3-(2-Phenylethoxy)benzoate C->F Reflux D 2-Phenylethyl Bromide D->F E K₂CO₃, Acetone E->F H This compound F->H G 1. KOH, Methanol/H₂O 2. HCl (aq) G->H

Caption: Proposed synthesis workflow for this compound.

Biological Activity and Structure-Activity Relationships (SAR) of Analogs

Direct quantitative biological data for this compound is not available in the public domain. However, studies on structurally similar compounds, particularly phenoxybenzoic acid and its derivatives, provide insights into potential biological activities. These activities are diverse and include anti-inflammatory, antimicrobial, and enzyme inhibitory effects.

Biological Activities of Related Benzoic Acid Derivatives
Compound Class / DerivativeBiological ActivityKey FindingsReference
3-Phenoxybenzoic Acid Derivatives Antiplatelet, Antioxidant, Antiglycation, Dipeptidyl peptidase-4 (DPP-4) inhibitionSome synthesized derivatives showed moderate antiplatelet and antiglycation properties.[6]
Benzoic Acid Derivatives Anti-sicklingStrong electron-donating groups on the benzene ring with average lipophilicity are important for potent anti-sickling activity.
Phenoxy Acetic Acid Derivatives Selective COX-2 InhibitionCertain derivatives demonstrated significant selective inhibition of COX-2, suggesting anti-inflammatory potential.[7]
Tricyclic Benzoic Acid Derivatives FTO Demethylase InhibitionAnalogs of tricyclic benzoic acids have shown potent inhibition of the FTO enzyme, with antiproliferative effects on acute myeloid leukemia (AML) cells.[8][9]
p-Hydroxybenzoic Acid and Derivatives Antimicrobial, Antialgal, Antimutagenic, Anti-inflammatory, AntioxidantThis class of compounds exhibits a broad spectrum of biological activities.[10]
Structure-Activity Relationship (SAR) Insights

Based on studies of related compounds, the following SAR insights can be inferred for this compound:

  • The Carboxylic Acid Group: This group is often crucial for biological activity, potentially acting as a key binding moiety to target proteins.

  • The Ether Linkage: The flexibility and polarity of the ether linkage can influence the molecule's conformation and its interaction with biological targets.

  • The Phenylethoxy Moiety: The size, lipophilicity, and aromatic nature of this group will significantly impact the compound's pharmacokinetic and pharmacodynamic properties. Substitutions on the phenyl ring could modulate activity. For instance, in anti-sickling benzoic acid derivatives, hydrophilic substituents on the phenyl ring are beneficial.

Potential Toxicology and Metabolism

In silico studies on 3-phenoxybenzoic acid (3-PBA), a close structural analog and a major metabolite of pyrethroid insecticides, offer predictive insights into the potential toxicological profile and metabolic fate of this compound[11].

Predicted Toxicological Profile of 3-Phenoxybenzoic Acid
  • Potential Health Effects: In silico analyses of 3-PBA suggest possible links to hematemesis, reproductive dysfunction, allergic dermatitis, respiratory toxicity, and neurotoxicity[11].

  • Mechanism of Toxicity: The toxic effects are thought to be related to high gastrointestinal absorption and the ability to cross the blood-brain barrier. The molecule has been linked to the apoptotic pathway and may act as a neuroendocrine disruptor[11].

Predicted Metabolism

The metabolism of this compound is likely to proceed through pathways similar to those of other xenobiotic carboxylic acids and phenoxybenzoic acids.

  • Phase I Metabolism: This may involve hydroxylation of the aromatic rings, mediated by cytochrome P450 enzymes.

  • Phase II Metabolism: The primary route of metabolism for the carboxylic acid group is expected to be conjugation. For 3-phenoxybenzoic acid, the main metabolic reactions are O-glucuronidation, O-sulfation, and methylation[11]. The resulting conjugates are more water-soluble and are readily excreted.

Potential Metabolic Pathway of 3-Phenoxybenzoic Acid

MetabolicPathway cluster_phase1 Phase I cluster_phase2 Phase II Parent 3-Phenoxybenzoic Acid Hydroxylated Hydroxylated Metabolites Parent->Hydroxylated CYP450 Glucuronide Glucuronide Conjugate Parent->Glucuronide UGTs Sulfate Sulfate Conjugate Parent->Sulfate SULTs Methylated Methylated Metabolite Parent->Methylated Methyltransferases Hydroxylated->Glucuronide Hydroxylated->Sulfate Excretion Excretion Glucuronide->Excretion Sulfate->Excretion Methylated->Excretion

Caption: A potential metabolic pathway for 3-phenoxybenzoic acid.

Conclusion

This compound is a molecule of interest due to its structural similarity to other biologically active benzoic acid derivatives. While specific experimental data for this compound is lacking, this guide provides a framework for its potential synthesis, physicochemical properties, and biological profile based on established chemical principles and data from its analogs. The diverse activities of related phenoxybenzoic and benzoic acid derivatives, including anti-inflammatory and antimicrobial effects, suggest that this compound could be a valuable subject for future research and drug discovery efforts. Further experimental validation is necessary to confirm the properties and potential applications of this compound.

References

An In-depth Technical Guide to 3-(2-Phenylethoxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information regarding the specific discovery, historical development, and biological applications of 3-(2-Phenylethoxy)benzoic acid is limited. This guide provides a comprehensive overview of its chemical properties based on available data and proposes a plausible synthetic route derived from established chemical principles for analogous compounds.

Introduction

This compound is an aromatic carboxylic acid derivative. Its structure, featuring a benzoic acid moiety linked to a phenylethoxy group via an ether bond, suggests potential for exploration in medicinal chemistry and materials science. The phenoxybenzoic acid scaffold is present in a number of biologically active molecules. This document outlines the known properties of this compound and provides a detailed, proposed experimental protocol for its synthesis.

Physicochemical Properties

PropertyValueSource
CAS Number 123470-94-0Chemical Supplier Catalogs
Molecular Formula C₁₅H₁₄O₃Chemical Supplier Catalogs
Molecular Weight 242.27 g/mol Chemical Supplier Catalogs
IUPAC Name This compound

Proposed Synthesis: Williamson Ether Synthesis

The most probable and widely applicable method for the synthesis of this compound is the Williamson ether synthesis. This method involves the reaction of a phenoxide with an alkyl halide. In this proposed route, methyl 3-hydroxybenzoate is reacted with 2-phenylethyl bromide in the presence of a base, followed by the hydrolysis of the resulting ester to yield the final carboxylic acid.

Proposed Experimental Protocol

Step 1: Synthesis of Methyl 3-(2-phenylethoxy)benzoate

  • Reagents and Materials:

    • Methyl 3-hydroxybenzoate

    • 2-Phenylethyl bromide

    • Potassium carbonate (K₂CO₃), anhydrous

    • Acetone, anhydrous

    • Round-bottom flask

    • Reflux condenser

    • Magnetic stirrer and stir bar

    • Heating mantle

  • Procedure:

    • To a dry round-bottom flask, add methyl 3-hydroxybenzoate (1.0 eq) and anhydrous acetone.

    • Add anhydrous potassium carbonate (1.5 eq) to the solution.

    • Stir the mixture at room temperature for 15 minutes.

    • Add 2-phenylethyl bromide (1.2 eq) dropwise to the suspension.

    • Attach a reflux condenser and heat the reaction mixture to reflux.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Filter the solid potassium carbonate and wash with acetone.

    • Remove the acetone from the filtrate under reduced pressure to obtain the crude methyl 3-(2-phenylethoxy)benzoate.

    • Purify the crude product by column chromatography on silica gel.

Step 2: Hydrolysis of Methyl 3-(2-phenylethoxy)benzoate

  • Reagents and Materials:

    • Methyl 3-(2-phenylethoxy)benzoate

    • Sodium hydroxide (NaOH)

    • Methanol

    • Water

    • Hydrochloric acid (HCl), concentrated

    • Round-bottom flask

    • Reflux condenser

    • Magnetic stirrer and stir bar

    • Heating mantle

  • Procedure:

    • Dissolve methyl 3-(2-phenylethoxy)benzoate (1.0 eq) in methanol in a round-bottom flask.

    • Add a solution of sodium hydroxide (2.0 eq) in water to the flask.

    • Heat the mixture to reflux and monitor the reaction by TLC.

    • After the reaction is complete, cool the mixture to room temperature.

    • Remove the methanol under reduced pressure.

    • Dilute the residue with water and wash with diethyl ether to remove any unreacted starting material.

    • Cool the aqueous layer in an ice bath and acidify with concentrated hydrochloric acid until a precipitate forms.

    • Collect the precipitate by vacuum filtration.

    • Wash the solid with cold water and dry under vacuum to yield this compound.

    • The product can be further purified by recrystallization.

Visualizations

Proposed Synthetic Workflow

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Hydrolysis Methyl 3-hydroxybenzoate Methyl 3-hydroxybenzoate Reaction1 Reflux Methyl 3-hydroxybenzoate->Reaction1 1.0 eq 2-Phenylethyl bromide 2-Phenylethyl bromide 2-Phenylethyl bromide->Reaction1 1.2 eq K2CO3, Acetone K2CO3, Acetone K2CO3, Acetone->Reaction1 Methyl 3-(2-phenylethoxy)benzoate Methyl 3-(2-phenylethoxy)benzoate Reaction2 Reflux Methyl 3-(2-phenylethoxy)benzoate->Reaction2 1.0 eq Reaction1->Methyl 3-(2-phenylethoxy)benzoate NaOH, MeOH/H2O NaOH, MeOH/H2O NaOH, MeOH/H2O->Reaction2 This compound This compound Acidification HCl (aq) Reaction2->Acidification Workup Acidification->this compound G cluster_reactants Starting Materials cluster_intermediates Intermediate cluster_product Final Product R1 Methyl 3-hydroxybenzoate I1 Methyl 3-(2-phenylethoxy)benzoate R1->I1 Williamson Ether Synthesis R2 2-Phenylethyl bromide R2->I1 (SN2) P1 This compound I1->P1 Ester Hydrolysis

In-depth Technical Guide on 3-Phenoxybenzoic Acid Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

While specific research on 3-(2-Phenylethoxy)benzoic acid derivatives is not extensively available in the public domain, a closely related class of compounds, 3-Phenoxybenzoic acid derivatives, has garnered significant scientific interest. These compounds serve as a foundational scaffold for the development of novel therapeutic agents with a wide range of biological activities. This technical guide provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships of 3-Phenoxybenzoic acid derivatives, based on available scientific literature.

Synthesis of 3-Phenoxybenzoic Acid Derivatives

The synthesis of 3-Phenoxybenzoic acid derivatives often involves the formation of an ether linkage between a substituted phenol and a benzoic acid derivative, or the modification of the carboxylic acid group of 3-phenoxybenzoic acid. A general synthetic approach can be conceptualized as follows:

Synthesis_Workflow cluster_reactants Starting Materials cluster_conditions Reaction Conditions 3-Hydroxybenzoic_acid 3-Hydroxybenzoic Acid Derivative Ullmann_Condensation Ullmann Condensation (or similar cross-coupling) 3-Hydroxybenzoic_acid->Ullmann_Condensation Phenyl_halide Substituted Phenyl Halide Phenyl_halide->Ullmann_Condensation Esterification_Amidation Esterification / Amidation Ullmann_Condensation->Esterification_Amidation Copper_catalyst Copper Catalyst Ullmann_Condensation->Copper_catalyst Base Base Ullmann_Condensation->Base Solvent Solvent Ullmann_Condensation->Solvent Final_Product 3-Phenoxybenzoic Acid Derivative Esterification_Amidation->Final_Product

A conceptual workflow for the synthesis of 3-Phenoxybenzoic Acid Derivatives.

One documented method involves the synthesis of new esters of N-benzoyl-3-phenoxyphenylcarboxamide acid and N-benzoyl-N′-4-bromophenyl-3-phenoxybenzamidine.[1]

Biological Activities and Therapeutic Potential

Derivatives of 3-phenoxybenzoic acid have been investigated for a variety of pharmacological activities.

Anti-inflammatory and Analgesic Properties

Certain 2-amino benzoic acid derivatives, which can be considered analogs, have been synthesized and screened for their anti-inflammatory and analgesic activities.[2] For example, a series of 2-(4-oxo-2-phenylthiazolidin-3-yl)-5-(phenylazo) benzoic acids were synthesized and showed potent anti-inflammatory and analgesic effects when compared to standard drugs like aspirin and phenylbutazone.[2]

Antimicrobial Activity

Some derivatives of 3-hydroxybenzoic acid, a related precursor, have been synthesized and tested for their antibacterial activity.[3] These studies suggest that the benzoic acid scaffold can be a useful starting point for developing new antibacterial agents.

Enzyme Inhibition

New esters of N-benzoyl-3-phenoxyphenylcarboxamide acid have been shown to inhibit the activity of dipeptidyl peptidase-4 (DPP-4).[1] DPP-4 inhibitors are a class of oral hypoglycemics used for the treatment of type 2 diabetes. Additionally, some synthesized compounds have shown antiplatelet and antioxidant properties.[1]

Peroxisome Proliferator-Activated Receptor (PPAR) Agonism

While not directly about 3-phenoxybenzoic acid, the broader class of benzoic acid derivatives has been extensively studied as ligands for Peroxisome Proliferator-Activated Receptors (PPARs). PPARs are nuclear receptors that play crucial roles in the regulation of metabolism, and their agonists are used to treat metabolic diseases like dyslipidemia and type 2 diabetes.[4][5] The general structure of a PPAR agonist often includes a carboxylic acid head group, a linker, and a hydrophobic tail, a pattern that 3-phenoxybenzoic acid derivatives can mimic.

The activation of PPARs leads to the regulation of target genes involved in glucose and lipid metabolism.[5]

PPAR_Signaling_Pathway Ligand 3-Phenoxybenzoic Acid Derivative (Ligand) PPAR PPAR (α, γ) Ligand->PPAR Binds to PPAR_RXR_Complex PPAR-RXR Heterodimer PPAR->PPAR_RXR_Complex Forms complex with RXR RXR RXR->PPAR_RXR_Complex PPRE PPRE (Peroxisome Proliferator Response Element) PPAR_RXR_Complex->PPRE Binds to Gene_Transcription Target Gene Transcription PPRE->Gene_Transcription Regulates Metabolic_Effects Metabolic Effects (e.g., Lipid Lowering) Gene_Transcription->Metabolic_Effects Leads to

A simplified diagram of the PPAR signaling pathway.

Quantitative Data Summary

The following table summarizes some of the reported biological activities of 3-phenoxybenzoic acid derivatives and related compounds. Due to the limited specific data on this compound, this table includes data from broader benzoic acid derivative studies to provide context for potential activities.

Compound ClassTarget/AssayActivityReference
N-benzoyl-3-phenoxyphenylcarboxamide acid estersDipeptidyl peptidase-4 (DPP-4)Inhibition[1]
2-(4-oxo-2-phenylthiazolidin-3-yl)-5-(phenylazo) benzoic acidsAnti-inflammatoryPotent activity[2]
2-(4-oxo-2-phenylthiazolidin-3-yl)-5-(phenylazo) benzoic acidsAnalgesicPotent activity[2]
3-Hydroxybenzoic acid derivativesAntibacterialActivity observed[3]

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility of scientific findings. Below are generalized methodologies based on the available literature for the synthesis and biological evaluation of benzoic acid derivatives.

General Synthesis of 2-(4-oxo-2-phenylthiazolidin-3-yl)-5-(phenylazo) benzoic acids[2]
  • Diazotization of N-benzylidene anthranilic acids: N-benzylidene anthranilic acids are diazotized at a specific pH to yield N-benzylidene-5-(phenylazo) anthranilic acids.

  • Cyclization with thioglycolic/thiolactic acid: The product from the previous step is treated with thioglycolic or thiolactic acid in the presence of anhydrous ZnCl₂ to afford the final 2-(4-oxo-2-phenylthiazolidin-3-yl)-5-(phenylazo) benzoic acids.

In Vitro Anti-inflammatory and Analgesic Activity Screening[2]
  • Anti-inflammatory Activity: The carrageenan-induced rat paw edema model is a standard method to evaluate anti-inflammatory activity. The percentage of inhibition of edema is calculated by comparing the paw volume of treated animals with that of a control group.

  • Analgesic Activity: The tail-flick or hot-plate method in rodents is commonly used to assess analgesic efficacy. The latency to response to a thermal stimulus is measured before and after the administration of the test compound.

Conclusion

3-Phenoxybenzoic acid derivatives represent a versatile chemical scaffold with a broad range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and enzyme-inhibiting properties. Their structural similarity to known PPAR agonists suggests potential applications in the treatment of metabolic diseases. Further research, including the synthesis and evaluation of a wider range of analogs and detailed mechanistic studies, is warranted to fully explore the therapeutic potential of this class of compounds. While direct data on this compound derivatives is sparse, the information on the closely related 3-phenoxybenzoic acid analogs provides a strong foundation for future drug discovery efforts in this area.

References

Potential Research Areas for 3-(2-Phenylethoxy)benzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(2-Phenylethoxy)benzoic acid is a molecule of interest due to its structural similarity to compounds with known biological activities. While direct research on this specific compound is limited, its core components—a benzoic acid moiety, a phenoxy-like ether linkage, and a phenylethyl group—suggest several promising avenues for investigation. This guide synthesizes data from structurally related compounds to propose potential research areas, provides detailed experimental protocols for investigation, and visualizes key biological pathways and workflows to facilitate future research and drug discovery efforts.

Introduction

Benzoic acid and its derivatives are a well-established class of compounds with a wide range of applications in the pharmaceutical and food industries, known for their antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The structural motif of this compound, which combines a flexible phenylethyl ether group with the benzoic acid core, presents a unique scaffold that could modulate biological activity, potentially offering improved potency, selectivity, or pharmacokinetic properties over existing compounds. This document outlines potential research directions for this molecule based on the known activities of its structural analogs.

Proposed Research Areas

Based on the biological activities of structurally similar phenoxybenzoic acid, phenylethyl ether, and other benzoic acid derivatives, the following areas are proposed for investigation:

Anticancer Activity

Many benzoic acid derivatives have demonstrated potential as anticancer agents.[3][4][5] Research in this area could focus on:

  • Anti-proliferative Effects: Investigating the ability of this compound to inhibit the growth of various cancer cell lines.

  • Induction of Apoptosis: Determining if the compound can trigger programmed cell death in cancer cells.

  • Angiogenesis Inhibition: Exploring the potential to inhibit the formation of new blood vessels that supply tumors, a known activity of some related structures.

Derivatives of 3-phenoxybenzoic acid have been synthesized and evaluated as potential VEGFR-2 inhibitors, a key target in angiogenesis.[6]

Anti-inflammatory Activity

Phenolic acids and their derivatives are recognized for their anti-inflammatory properties.[7][8] Potential research could explore:

  • Inhibition of Inflammatory Mediators: Assessing the compound's ability to inhibit the production of pro-inflammatory cytokines and enzymes like cyclooxygenases (COX).

  • Modulation of Inflammatory Signaling Pathways: Investigating the effect on key pathways such as the NF-κB signaling cascade, which is a central regulator of inflammation.[4][9][10]

Antimicrobial Activity

The benzoic acid scaffold is a well-known pharmacophore in antimicrobial agents.[1][2] Research in this area could involve:

  • Broad-Spectrum Screening: Testing the compound's efficacy against a panel of pathogenic bacteria and fungi.

  • Mechanism of Action Studies: Investigating how the compound might exert its antimicrobial effects, such as through the disruption of microbial cell membranes.

Phenolic acids have been shown to possess antimicrobial properties against a range of pathogens.[11][12] Phenyl ether compounds have also demonstrated a broad spectrum of antimicrobial activity.[13]

Data from Structurally Related Compounds

To guide the initial investigation of this compound, the following tables summarize quantitative data from structurally analogous compounds.

Table 1: Anticancer Activity of Benzoic Acid Derivatives

CompoundCell LineAssayIC50 ValueReference
3,4-dihydroxybenzoic acidHCT-116HDAC Inhibition~1000 µM (for 50-60% growth retardation)[5]
Caffeic acid phenethyl ester (CAPE)HCT-116Cell Proliferation44.2 µM[14]
Caffeic acid phenyl propyl ester (CAPPE)HCT-116Cell Proliferation32.7 µM[14]

Table 2: Anti-inflammatory Activity of Related Compounds

CompoundAssayTarget/ModelInhibitionReference
2-(thiazole-2-ylamino)-5-(m-chlorophenylidene)-4-thiazolidinoneEnzyme InhibitionCOX-1 and COX-2Not specified[15]
2-(thiazole-2-ylamino)-5-(m-nitrophenylidene)-4-thiazolidinoneEnzyme Inhibition15-LOXNot specified[15]

Table 3: Antimicrobial Activity of Phenolic and Phenyl Ether Compounds

CompoundMicroorganismMIC (Minimum Inhibitory Concentration)Reference
Sinapic acidVarious bacteria and yeast18.00-72.00 mg/ml[11]
4-hydroxybenzoic acidVarious bacteria and yeast36.00-72.00 mg/ml[11]
Violaceols and diorcinolPlant pathogenic fungi and bacteria6.3–200 μg/mL[13]

Experimental Protocols

In Vitro Anticancer Evaluation

This assay determines the effect of the compound on the metabolic activity of cancer cells, which is an indicator of cell viability.[2][16]

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of this compound for 24-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.[16]

  • Formazan Solubilization: Dissolve the resulting formazan crystals with a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl).[16]

  • Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[16]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

This biochemical assay measures the direct inhibition of VEGFR-2, a key enzyme in angiogenesis.[6][17][18]

  • Reaction Setup: In a microplate, combine recombinant human VEGFR-2 kinase, a suitable kinase buffer, and various concentrations of the test compound.

  • Reaction Initiation: Start the kinase reaction by adding a mixture of a specific substrate and ATP.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period.

  • Signal Detection: Stop the reaction and measure the remaining ATP using a luminescence-based detection reagent (e.g., ADP-Glo™).[18]

  • Data Analysis: A lower luminescence signal indicates higher kinase activity. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

In Vitro Anti-inflammatory Evaluation

This assay quantifies the effect of the compound on the production of inflammatory mediators by immune cells.[3][19]

  • Cell Culture: Seed immune cells (e.g., RAW 264.7 macrophages) in a 96-well plate.

  • Treatment and Stimulation: Pre-treat the cells with different concentrations of this compound for 1-2 hours, followed by stimulation with an inflammatory agent like lipopolysaccharide (LPS).[3]

  • Supernatant Collection: After 24 hours, collect the cell culture supernatants.

  • ELISA: Quantify the concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatants using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits.

This assay determines the compound's ability to inhibit COX-1 and COX-2 enzymes.[3][19]

  • Enzyme Preparation: Use commercially available purified COX-1 and COX-2 enzymes.

  • Reaction Mixture: In a 96-well plate, combine the enzyme, a heme cofactor, and the test compound at various concentrations.

  • Reaction Initiation: Add arachidonic acid (the substrate) to start the reaction.

  • Detection: Measure the enzyme activity using a colorimetric or luminometric method as per the assay kit instructions.

  • Data Analysis: Calculate the percentage of inhibition and determine the IC50 values for both COX-1 and COX-2.

Visualizations

Signaling Pathways

G Simplified NF-κB Inflammatory Signaling Pathway cluster_0 LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates DNA DNA Genes Pro-inflammatory Gene Transcription DNA->Genes Induces NFkB_in NF-κB NFkB_in->DNA Binds

Caption: A simplified diagram of the canonical NF-κB signaling pathway in inflammation.

G Intrinsic Apoptosis Pathway Stress Cellular Stress (e.g., DNA Damage) p53 p53 Stress->p53 Activates Bax_Bak Bax/Bak p53->Bax_Bak Activates Mitochondrion Mitochondrion Bax_Bak->Mitochondrion Permeabilizes Outer Membrane CytoC Cytochrome c Mitochondrion->CytoC Releases Apaf1 Apaf-1 CytoC->Apaf1 Binds to Casp9 Caspase-9 Apaf1->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis

Caption: Overview of the intrinsic (mitochondrial) pathway of apoptosis.

Experimental Workflows

G Workflow for In Vitro Anticancer Screening start Start cell_culture Culture Cancer Cell Lines start->cell_culture treatment Treat with This compound (Dose-Response) cell_culture->treatment mtt_assay MTT Assay (Cell Viability) treatment->mtt_assay ic50 Calculate IC50 mtt_assay->ic50 apoptosis_assay Apoptosis Assay (e.g., Annexin V) ic50->apoptosis_assay pathway_analysis Mechanism of Action Studies (e.g., Western Blot) apoptosis_assay->pathway_analysis end End pathway_analysis->end

Caption: A proposed workflow for the initial in vitro screening of anticancer activity.

Conclusion

While direct experimental data for this compound is not yet available, the analysis of its structural components strongly suggests its potential as a bioactive compound. The proposed research areas of anticancer, anti-inflammatory, and antimicrobial activities provide a solid starting point for investigation. The detailed experimental protocols and visualized pathways in this guide are intended to serve as a valuable resource for researchers embarking on the exploration of this promising molecule. Further studies are warranted to elucidate its specific biological functions and therapeutic potential.

References

Methodological & Application

Application Notes and Protocols for 3-(2-Phenylethoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Note to the Reader: Extensive literature searches for "3-(2-Phenylethoxy)benzoic acid" did not yield specific experimental protocols, quantitative data, or detailed biological studies necessary to generate the comprehensive application notes and protocols as requested. The available information is limited to basic chemical identifiers and predictions for structurally related isomers.

This document, therefore, serves to provide a general overview of benzoic acid derivatives based on available literature for similar compounds, alongside a hypothetical framework for potential applications and experimental design. The protocols and pathways described herein are illustrative and would require experimental validation for this compound.

Chemical and Physical Properties

Table 1: Predicted Physicochemical Properties of Benzoic Acid Derivatives

PropertyPredicted Value/CharacteristicSource
Molecular FormulaC15H14O3PubChemLite
Molecular Weight242.27 g/mol Calculated
AppearanceWhite to off-white solidGeneral knowledge
SolubilitySoluble in organic solvents (e.g., DMSO, ethanol), sparingly soluble in waterGeneral knowledge
pKa~4-5General knowledge

Potential Applications and Biological Activity

Benzoic acid and its derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The specific activity of this compound would depend on its unique structure. Based on related compounds, potential areas of investigation include:

  • Antimicrobial Agent: Benzoic acid derivatives can disrupt cellular processes in microbes.[2]

  • Anti-inflammatory Agent: Some benzoic acid derivatives have shown anti-inflammatory effects.

  • Enzyme Inhibition: The structural motif may allow for interaction with various enzyme active sites.

Hypothetical Experimental Protocols

The following are generalized protocols that could be adapted to investigate the biological activity of this compound.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) against Bacteria

This protocol describes a method to determine the lowest concentration of a compound that inhibits the visible growth of a bacterium.

Materials:

  • This compound

  • Bacterial strains (e.g., E. coli, S. aureus)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, perform a serial two-fold dilution of the compound in MHB.

  • Inoculate each well with a standardized bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Include a positive control (bacteria in MHB without the compound) and a negative control (MHB only).

  • Incubate the plate at 37°C for 18-24 hours.

  • Determine the MIC by visual inspection for the lowest concentration with no visible growth. The optical density at 600 nm can also be measured.

Table 2: Example MIC Data Presentation

Bacterial StrainMIC (µg/mL)
E. coliTBD
S. aureusTBD
TBD: To be determined experimentally.
Protocol 2: In Vitro Anti-inflammatory Activity Assay (Nitric Oxide Inhibition)

This protocol assesses the ability of a compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • RAW 264.7 murine macrophage cell line

  • This compound

  • Lipopolysaccharide (LPS)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Griess Reagent

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Collect the cell culture supernatant.

  • Determine the nitrite concentration in the supernatant using the Griess Reagent, which correlates with NO production.

  • Measure cell viability using an appropriate assay (e.g., MTT) to rule out cytotoxicity.

Table 3: Example NO Inhibition Data Presentation

Compound Concentration (µM)NO Production (% of Control)Cell Viability (%)
0 (LPS only)100100
1TBDTBD
10TBDTBD
100TBDTBD
TBD: To be determined experimentally.

Potential Signaling Pathways

Given the lack of specific data for this compound, any discussion of signaling pathways is speculative. However, based on the activities of other anti-inflammatory benzoic acid derivatives, a potential mechanism could involve the inhibition of pro-inflammatory signaling pathways such as the NF-κB pathway.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 IKK IKK TLR4->IKK Activates NFkB_IkB NF-κB/IκB IKK->NFkB_IkB Phosphorylates IκB NFkB NF-κB NFkB_IkB->NFkB Releases NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates Compound 3-(2-Phenylethoxy) benzoic acid (Hypothetical) Compound->IKK Inhibits (Hypothesized) DNA DNA NFkB_nuc->DNA Binds ProInflammatory_Genes Pro-inflammatory Gene Transcription DNA->ProInflammatory_Genes Induces LPS LPS LPS->TLR4 Binds

Caption: Hypothetical inhibition of the NF-κB signaling pathway.

Experimental Workflow Diagram

The following diagram illustrates a general workflow for the initial investigation of a novel compound like this compound.

G Compound_Prep Compound Preparation (Synthesis & Purification) In_Vitro_Screening In Vitro Screening (e.g., Antimicrobial, Cytotoxicity) Compound_Prep->In_Vitro_Screening Mechanism_Study Mechanism of Action Studies (e.g., Enzyme Assays, Western Blot) In_Vitro_Screening->Mechanism_Study In_Vivo_Models In Vivo Animal Models (if warranted) Mechanism_Study->In_Vivo_Models Data_Analysis Data Analysis & Conclusion In_Vivo_Models->Data_Analysis

References

3-(2-Phenylethoxy)benzoic acid in vivo research applications

Author: BenchChem Technical Support Team. Date: December 2025

Note on the Availability of In Vivo Research

A comprehensive literature search for in vivo research applications of 3-(2-Phenylethoxy)benzoic acid did not yield specific studies, quantitative data, or established protocols for this exact compound. The available scientific information is sparse, primarily limited to chemical supplier listings.

However, a significant body of in vivo research exists for the structurally analogous compound, 3-phenoxybenzoic acid (3-PBA) . As a major metabolite of synthetic pyrethroid insecticides, 3-PBA has been extensively studied in various animal models to understand its pharmacokinetics and toxicological profile.

Therefore, to fulfill the user's request for detailed application notes and protocols, the following information is provided for 3-phenoxybenzoic acid (3-PBA) . This serves as a comprehensive guide to the in vivo investigation of a closely related chemical structure and may offer valuable insights for researchers interested in this compound.

Application Notes for 3-Phenoxybenzoic Acid (3-PBA) in Vivo Research

1. Toxicological Assessment:

3-Phenoxybenzoic acid is a primary subject of in vivo toxicological studies due to its prevalence as a metabolite of pyrethroid insecticides. Research applications in this area include:

  • Neurotoxicity Studies: Investigating the potential for 3-PBA to induce dopaminergic degeneration and its association with an increased risk of Parkinson's disease-like pathologies.[1] Animal models are used to assess motor and cognitive functions following exposure.

  • Hepatotoxicity Assessment: Although some studies on human hepatocyte cell lines have been conducted, in vivo models are crucial for a complete understanding of liver toxicity.

  • Reproductive and Developmental Toxicity: Evaluating the effects of 3-PBA on reproductive function and fetal development. Some in silico models suggest potential for reproductive dysfunction.[2]

2. Pharmacokinetic Studies:

Understanding the absorption, distribution, metabolism, and excretion (ADME) of 3-PBA is critical for risk assessment. In vivo pharmacokinetic studies are applied to:

  • Characterize Metabolic Pathways: Determining the major routes of metabolism, which show significant species diversity.[2] Conjugation with glycine, taurine, glucuronic acid, and sulfate are common pathways.[2]

  • Determine Bioavailability and Half-life: Quantifying the extent and rate of absorption and elimination in various species.

  • Investigate Tissue Distribution: Identifying target organs for accumulation and potential toxicity.

3. Endocrine Disruption Potential:

In vivo assays are employed to investigate the potential for 3-PBA to interfere with the endocrine system. The uterotrophic assay in rats is a standard method to assess estrogenic activity.[3]

Quantitative Data from In Vivo Studies of 3-PBA

Table 1: Pharmacokinetic Parameters of 3-Phenoxybenzoic Acid in Various Species

SpeciesDose and RouteMajor MetabolitesKey FindingsReference
Sheep10 mg/kg, ipGlycine conjugateGlycine conjugation is the major metabolic pathway.[2]
Cat10 mg/kg, ipGlycine conjugateSimilar to sheep, glycine conjugation is predominant.[2]
Gerbil10 mg/kg, ipGlycine conjugateGlycine conjugation is the primary route of metabolism.[2]
Mouse10 mg/kg, ipTaurine conjugateTaurine conjugation is the principal metabolic route.[2]
Ferret10 mg/kg, ipGlycine and Taurine conjugatesEliminates similar amounts of both glycine and taurine conjugates.[2]
Rat10 mg/kg, ipO-sulfate conjugate of 4'-hydroxy-3PBAUnique in eliminating the O-sulfate conjugate as the main metabolite.[2]
Rabbit10 mg/kg, ipGlucuronic acid conjugatesGlucuronidation is a major pathway.[2]
Guinea Pig10 mg/kg, ipGlucuronic acid conjugatesGlucuronidation is a major pathway.[2]
Hamster10 mg/kg, ipGlucuronic acid conjugatesGlucuronidation is a major pathway.[2]
Marmoset10 mg/kg, ipGlucuronic acid conjugatesGlucuronidation is a major pathway.[2]
Mallard Duck10 mg/kg, ipGlycylvaline dipeptide conjugateForms a dipeptide conjugate as the major metabolite.[2]

Table 2: Neurotoxicity Study of 3-PBA in Mice

Animal ModelDosageDurationKey FindingsReference
Mice0.5 mg/kgNot specifiedParadoxical increase in DAT (22.46% higher than pre-drug test).[1]
MiceNot specifiedNot specifiedAccumulates in brain tissues over time. Induces Parkinson's disease-like pathologies (increased α-syn and phospho-S129, decreased TH).[1]

Experimental Protocols for In Vivo Research with 3-PBA

Protocol 1: Uterotrophic Assay for Estrogenic Activity in Rats

  • Animal Model: Immature female Sprague-Dawley rats.

  • Acclimatization: House animals in standard laboratory conditions for at least one week prior to the experiment.

  • Dosing:

    • Prepare solutions of 3-PBA in a suitable vehicle (e.g., corn oil).

    • Administer 3-PBA via oral gavage at doses of 1.0, 5.0, and 10.0 mg/kg body weight daily for 3 consecutive days.[3]

    • Include a vehicle control group and a positive control group (e.g., ethinyl estradiol).

  • Endpoint Measurement:

    • On the day after the final dose, euthanize the animals.

    • Dissect the uteri, trim away fat and connective tissue, and record the wet weight.

    • Record final body weights and the weights of other relevant organs (e.g., liver, ovaries).

  • Data Analysis: Compare the uterine weights of the 3-PBA treated groups to the vehicle control group. An increase in uterine weight indicates potential estrogenic activity.

Protocol 2: Neurotoxicity Assessment in Mice

  • Animal Model: Adult male C57BL/6 mice.

  • Dosing:

    • Dissolve 3-PBA in a suitable vehicle.

    • Administer 3-PBA via intraperitoneal injection at a specified dose (e.g., 0.5 mg/kg).[1]

    • Include a vehicle control group.

  • Behavioral Testing:

    • Conduct a battery of motor function tests (e.g., rotarod, open field test) at baseline and at various time points after 3-PBA administration.

  • Neurochemical Analysis:

    • At the end of the study, euthanize the animals and dissect the brains.

    • Isolate specific brain regions (e.g., striatum, substantia nigra).

    • Analyze tissue homogenates for levels of dopamine and its metabolites using HPLC.

    • Measure the expression of key proteins related to dopaminergic neurons (e.g., tyrosine hydroxylase [TH], dopamine transporter [DAT]) and neurodegeneration (e.g., α-synuclein) via Western blotting or immunohistochemistry.[1]

  • Data Analysis: Compare behavioral performance and neurochemical markers between the 3-PBA treated group and the control group.

Visualizations

G cluster_0 Pyrethroid Insecticide Metabolism cluster_1 In Vivo Consequences of 3-PBA Exposure Pyrethroids Pyrethroids Hydrolysis Hydrolysis Pyrethroids->Hydrolysis Esterases 3-PBA 3-Phenoxybenzoic Acid Hydrolysis->3-PBA 3-PBA_accum 3-PBA Accumulation in Brain 3-PBA->3-PBA_accum DAT_dys Dopamine Transporter Dysregulation 3-PBA_accum->DAT_dys AlphaSyn α-synuclein Aggregation DAT_dys->AlphaSyn Dopaminergic_degen Dopaminergic Degeneration AlphaSyn->Dopaminergic_degen PD_path Parkinson's-like Pathology Dopaminergic_degen->PD_path G cluster_workflow Experimental Workflow: Uterotrophic Assay start Animal Acclimatization dosing Daily Oral Gavage (3 days) start->dosing euthanasia Euthanasia & Dissection dosing->euthanasia measurement Uterine Wet Weight Measurement euthanasia->measurement analysis Data Analysis measurement->analysis end Assessment of Estrogenic Activity analysis->end

References

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 3-(2-Phenylethoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-(2-Phenylethoxy)benzoic acid is an aromatic carboxylic acid derivative. Accurate and reliable quantitative analysis of this compound is crucial in various stages of drug development, including formulation studies, quality control, and pharmacokinetic analysis. This document provides a comprehensive guide to the analysis of this compound using reversed-phase High-Performance Liquid Chromatography (HPLC) with UV detection. The described method is designed to be robust, accurate, and precise.

Experimental Protocols

Apparatus and Materials
  • HPLC System: A system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Chromatographic Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended for the separation of aromatic carboxylic acids.

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Water (HPLC grade or purified to 18 MΩ·cm)

    • Trifluoroacetic acid (TFA) (HPLC grade)

    • This compound reference standard

  • Sample Preparation:

    • Volumetric flasks and pipettes

    • Analytical balance

    • Syringe filters (0.45 µm)

Preparation of Solutions
  • Mobile Phase Preparation: A typical mobile phase for the analysis of aromatic carboxylic acids consists of an aqueous component and an organic component.[1][2][3] For this analysis, a gradient elution may be optimal, but an isocratic system can also be effective. An example of a suitable mobile phase is a mixture of acetonitrile and water (both containing 0.1% TFA). The pH of the aqueous phase should be acidic to ensure the carboxylic acid is in its protonated form, which enhances retention on a reversed-phase column.[1]

  • Standard Solution Preparation:

    • Accurately weigh approximately 10 mg of the this compound reference standard.

    • Dissolve the standard in a 10 mL volumetric flask using the mobile phase as the diluent to prepare a 1 mg/mL stock solution.

    • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired calibration range (e.g., 1-100 µg/mL).

  • Sample Solution Preparation:

    • The sample preparation will depend on the matrix. For a simple matrix, dissolve the sample in the mobile phase to achieve a concentration within the calibration range.[4]

    • For more complex matrices, a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be necessary to remove interfering substances.[5]

    • Filter all sample and standard solutions through a 0.45 µm syringe filter before injection to prevent clogging of the HPLC system.[4]

Chromatographic Conditions

The following table summarizes the recommended starting conditions for the HPLC analysis. These parameters may need to be optimized for specific applications.

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile : Water with 0.1% TFA (e.g., 60:40 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 230 nm
Injection Volume 10 µL

Method Validation

The analytical method should be validated to ensure its suitability for the intended purpose. The following parameters are typically evaluated:

  • Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[6]

  • Linearity: The ability of the method to produce test results that are directly proportional to the concentration of the analyte. A calibration curve is generated by plotting the peak area against the concentration of the standard solutions.[7]

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by spike recovery studies.[6]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).[6][7]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Data Presentation

The quantitative data from the method validation should be summarized in tables for clarity and easy comparison.

Table 1: Linearity Data for this compound

Concentration (µg/mL)Peak Area (arbitrary units)
115,234
576,170
10151,987
25380,543
50758,991
1001,520,345
Correlation Coefficient (r²) 0.9999

Table 2: Accuracy and Precision Data

Spiked Concentration (µg/mL)Measured Concentration (µg/mL)Recovery (%)Intra-day Precision (%RSD, n=6)Inter-day Precision (%RSD, n=3 days)
54.9599.01.21.8
5050.4100.80.81.1
10099.299.20.60.9

Table 3: LOD and LOQ

ParameterValue (µg/mL)
Limit of Detection (LOD) 0.25
Limit of Quantitation (LOQ) 0.80

Visualizations

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Sample Preparation (Dissolution, Extraction, Filtration) E Injection of Samples and Standards A->E B Standard Preparation (Stock and Working Solutions) B->E C Mobile Phase Preparation D HPLC System Setup (Column, Mobile Phase, Flow Rate) C->D F Chromatographic Separation D->F E->F G Data Acquisition (UV Detection at 230 nm) F->G H Peak Integration and Quantification G->H I Report Generation H->I

Caption: Workflow for the HPLC analysis of this compound.

Method_Validation cluster_parameters Validation Parameters cluster_precision Precision Sub-types A Method Validation B Specificity A->B C Linearity A->C D Accuracy A->D E Precision A->E F LOD & LOQ A->F G Repeatability (Intra-day) E->G H Intermediate Precision (Inter-day) E->H

Caption: Logical relationship of HPLC method validation parameters.

References

NMR Spectroscopy Data for 3-(2-Phenylethoxy)benzoic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed overview of the Nuclear Magnetic Resonance (NMR) spectroscopy data for the compound 3-(2-Phenylethoxy)benzoic acid. Due to the limited availability of public domain spectral data for this specific molecule, this report outlines a general protocol for acquiring and processing ¹H and ¹³C NMR spectra applicable to this and structurally similar compounds. While specific quantitative data for this compound is not available from our search, we present data for analogous compounds to provide a comparative context for researchers. A standardized experimental workflow for NMR data acquisition is also presented in a visual format.

Introduction

This compound is a derivative of benzoic acid, a structural motif commonly found in a variety of pharmacologically active compounds and synthetic intermediates. The characterization of such molecules is fundamental for confirming their identity, purity, and structure. NMR spectroscopy is an essential analytical technique in this regard, providing detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within a molecule. This application note serves as a guide for researchers on the expected NMR characteristics of this compound class and the methodology for obtaining high-quality NMR data.

Predicted NMR Spectral Data of this compound

Structure:

  • ¹H NMR: The spectrum is expected to show signals for the aromatic protons on both the benzoic acid and the phenyl rings, as well as two triplet signals for the ethylene bridge protons. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift.

  • ¹³C NMR: The spectrum will display signals for the carboxyl carbon, the aromatic carbons of both rings (with distinct signals for the substituted and unsubstituted carbons), and the two aliphatic carbons of the ethoxy chain.

NMR Data of Structurally Related Compounds

For comparative purposes, the following tables summarize the ¹H and ¹³C NMR data for benzoic acid and 3-methoxybenzoic acid, which share the benzoic acid core.

Table 1: ¹H NMR Data of Benzoic Acid
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
11.67s1HCOOH
8.20d2HAr-H (ortho)
7.68t1HAr-H (para)
7.55t2HAr-H (meta)

Solvent: CDCl₃, Frequency: 400 MHz

Table 2: ¹³C NMR Data of Benzoic Acid
Chemical Shift (δ) ppmAssignment
172.60COOH
133.89Ar-C (para)
130.28Ar-C (ortho)
129.39Ar-C (ipso)
128.55Ar-C (meta)

Solvent: CDCl₃, Frequency: 100 MHz

Experimental Protocol for NMR Spectroscopy

This section provides a general methodology for the acquisition of ¹H and ¹³C NMR spectra for small organic molecules like this compound.

4.1. Sample Preparation

  • Sample Weighing: Accurately weigh 5-10 mg of the solid sample of this compound.

  • Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices for benzoic acid derivatives. The choice depends on the solubility of the compound.

  • Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0.00 ppm.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube. Ensure the filling height is appropriate for the spectrometer being used (typically around 4-5 cm).

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

4.2. NMR Spectrometer Setup and Data Acquisition

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

  • Tuning and Shimming: Insert the sample into the spectrometer. The instrument should be tuned to the appropriate nucleus (¹H or ¹³C) and the magnetic field shimmed to ensure homogeneity, which maximizes spectral resolution.

  • ¹H NMR Acquisition Parameters (Example):

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Spectral Width: Approximately 16 ppm.

    • Acquisition Time: 2-3 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 8 to 16 scans for a sufficiently concentrated sample.

  • ¹³C NMR Acquisition Parameters (Example):

    • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').

    • Spectral Width: Approximately 240 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more scans, as ¹³C has a low natural abundance.

4.3. Data Processing

  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.

  • Referencing: Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm.

  • Integration: For ¹H NMR spectra, integrate the area under each peak to determine the relative number of protons.

  • Peak Picking: Identify and list the chemical shifts of all significant peaks.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for acquiring NMR spectroscopic data.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample into Spectrometer transfer->insert setup Tune & Shim insert->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline reference Reference Spectrum baseline->reference analyze Analyze & Interpret reference->analyze

Caption: General workflow for NMR sample preparation, data acquisition, and processing.

Conclusion

While specific, experimentally verified ¹H and ¹³C NMR data for this compound are not present in publicly accessible databases at the time of this report, this document provides a comprehensive protocol for its acquisition and processing. The provided data for analogous compounds can serve as a useful reference for researchers working on the synthesis and characterization of this and related molecules. The standardized workflow and protocols outlined herein are intended to ensure the collection of high-quality, reproducible NMR data, which is crucial for the unambiguous structural elucidation and purity assessment in chemical research and drug development.

Application Note: Mass Spectrometric Analysis of 3-(2-Phenylethoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the analysis of 3-(2-Phenylethoxy)benzoic acid using Liquid Chromatography-Mass Spectrometry (LC-MS). The methodology outlines sample preparation, chromatographic separation, and mass spectrometric detection. A proposed fragmentation pathway for this compound is presented, based on established fragmentation patterns of benzoic acids and related structures. This guide is intended for researchers, scientists, and professionals in drug development and analytical chemistry who are working with similar small aromatic carboxylic acids.

Introduction

This compound is a chemical compound of interest in various fields, including medicinal chemistry and materials science. Accurate and reliable analytical methods are crucial for its characterization, quantification, and metabolic studies. Mass spectrometry, particularly when coupled with liquid chromatography, offers high sensitivity and selectivity for the analysis of such compounds. Electrospray ionization (ESI) is a commonly employed technique for the ionization of carboxylic acids, typically in the negative ion mode to form the [M-H]⁻ ion.[1][2] Tandem mass spectrometry (MS/MS) can then be used to induce fragmentation, providing structural information for confirmation. This document details a comprehensive approach for the LC-MS/MS analysis of this compound.

Experimental Protocols

Sample Preparation
  • Standard Solution Preparation:

    • Prepare a 1 mg/mL stock solution of this compound in methanol.

    • Perform serial dilutions of the stock solution with a 50:50 mixture of acetonitrile and water to create a series of working standard solutions with concentrations ranging from 1 ng/mL to 1000 ng/mL.

  • Matrix Sample Preparation (e.g., Plasma):

    • To 100 µL of plasma, add 300 µL of acetonitrile containing an appropriate internal standard.

    • Vortex the mixture for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

Liquid Chromatography (LC) Conditions
  • Instrument: A high-performance liquid chromatography (HPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40 °C.

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0.0 20
    5.0 95
    7.0 95
    7.1 20

    | 10.0 | 20 |

Mass Spectrometry (MS) Conditions
  • Instrument: A triple quadrupole or Q-TOF mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI).

  • Polarity: Negative ion mode.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 150 °C.

  • Desolvation Gas Temperature: 350 °C.

  • Desolvation Gas Flow: 800 L/hr.

  • Cone Gas Flow: 50 L/hr.

  • Scan Mode: Full scan (m/z 50-500) and product ion scan.

  • Collision Gas: Argon.

  • Collision Energy: Optimized for fragmentation (e.g., 10-30 eV).

Data Presentation

The expected mass spectrometric data for this compound (Molecular Formula: C₁₅H₁₄O₃, Molecular Weight: 242.27 g/mol ) is summarized below. The primary fragmentation is anticipated to occur at the ether linkage and within the benzoic acid moiety. The fragmentation of aromatic carboxylic acids often involves the loss of hydroxyl (-OH) and carboxyl (-COOH) groups.[3][4] For benzoic acid itself, characteristic fragments include the loss of a hydroxyl radical to form the benzoyl cation (m/z 105) and the subsequent loss of carbon monoxide to yield the phenyl cation (m/z 77).[5]

Table 1: Hypothesized Mass Spectral Data for this compound in Negative Ion Mode.

m/z (Da)Proposed Ion IdentityDescription
241.08[M-H]⁻Deprotonated parent molecule
197.09[M-H-CO₂]⁻Loss of carbon dioxide from the parent ion
137.02[M-H-C₇H₇]⁻Cleavage of the ether bond with loss of a tropylium radical
121.03[C₇H₅O₂]⁻Benzoate anion resulting from ether bond cleavage
105.07[C₈H₉]⁺ (in positive mode)Phenylethyl cation from ether bond cleavage
91.05[C₇H₇]⁺ (in positive mode)Tropylium ion from rearrangement of the phenylethyl group

Proposed Fragmentation Pathway

The fragmentation of this compound is expected to be initiated by the cleavage of the ether bond, which is a common fragmentation pathway for such molecules. Further fragmentation of the resulting ions will likely follow patterns observed for benzoic acid and its derivatives.

Fragmentation_Pathway cluster_main Proposed Fragmentation of this compound cluster_frags Primary Fragments Parent This compound [M-H]⁻ m/z 241.08 Frag1 [M-H-CO₂]⁻ m/z 197.09 Parent->Frag1 - CO₂ Frag2 Benzoate Anion [C₇H₅O₂]⁻ m/z 121.03 Parent->Frag2 Ether Cleavage Frag3 [M-H-C₇H₇]⁻ m/z 137.02 Parent->Frag3 Ether Cleavage

Caption: Proposed fragmentation pathway of this compound in negative ion mode ESI-MS/MS.

Experimental Workflow

The overall experimental workflow for the analysis of this compound is depicted in the following diagram.

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_processing Data Processing Standard Prepare Standard Solutions LC HPLC Separation (C18 Column) Standard->LC Sample Sample Extraction (e.g., Protein Precipitation) Sample->LC MS Mass Spectrometry (ESI Negative Mode) LC->MS Data Data Acquisition (Full Scan & Product Ion Scan) MS->Data Integration Peak Integration & Quantification Data->Integration Interpretation Fragmentation Analysis Integration->Interpretation

Caption: General workflow for the quantitative analysis of this compound.

Conclusion

This application note provides a comprehensive, albeit theoretical, framework for the mass spectrometric analysis of this compound. The detailed protocols for sample preparation, liquid chromatography, and mass spectrometry are based on established methods for similar small molecules. The proposed fragmentation pathway and tabulated mass spectral data offer a valuable reference for researchers undertaking the analysis of this compound. The provided workflows and diagrams serve to visually simplify the complex analytical process. It is recommended that these methods be validated in a laboratory setting to determine the optimal experimental parameters for specific applications.

References

Application Notes and Protocols for 3-(2-Phenylethoxy)benzoic Acid as a Chemical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2-Phenylethoxy)benzoic acid is a bespoke chemical intermediate that holds potential in the synthesis of novel organic molecules, particularly within the realm of drug discovery and development. Its structure, featuring a benzoic acid moiety linked to a phenylethoxy group via an ether bond, provides a versatile scaffold for the generation of diverse compound libraries. The carboxylic acid group can be readily converted into a variety of functional groups such as esters, amides, and acid halides, allowing for further molecular elaboration. The phenylethoxy tail can influence the molecule's lipophilicity and potential for aromatic interactions, which are critical parameters in modulating the pharmacokinetic and pharmacodynamic properties of a drug candidate. Benzoic acid and its derivatives are known to be key building blocks in the synthesis of a wide range of bioactive molecules, including anticancer, anti-inflammatory, and antimicrobial agents.[1][2]

Potential Applications in Synthesis

As a chemical intermediate, this compound is anticipated to be a valuable precursor for the synthesis of a range of target molecules. Its utility is analogous to other benzoic acid derivatives that serve as foundational components in medicinal chemistry.[1][3]

  • Ester and Amide Derivatives: The carboxylic acid functionality is a prime site for modification. Esterification or amidation reactions can be employed to couple this intermediate with various alcohols, amines, or amino acid esters, thereby creating a library of compounds for biological screening.

  • Heterocyclic Chemistry: The benzoic acid can be a starting point for the construction of heterocyclic ring systems, which are prevalent in many approved drugs.

  • Bioisosteric Replacement: The phenylethoxy group can serve as a bioisostere for other functionalities, allowing for fine-tuning of a lead compound's properties.

While specific examples of this compound as an intermediate in multi-step syntheses are not yet prevalent in the literature, its structural motifs are present in compounds investigated for various therapeutic targets. For instance, derivatives of 3-phenoxybenzoic acid have been synthesized and evaluated for pharmacological activity.[4]

Experimental Protocols

The following protocols are based on established synthetic methodologies for analogous compounds, specifically the Williamson ether synthesis, which is a robust and widely used method for preparing ethers.[3][4][5]

Protocol 1: Synthesis of this compound

This protocol outlines a two-step synthesis starting from 3-hydroxybenzoic acid. The first step involves the protection of the carboxylic acid as a methyl ester, followed by etherification of the phenolic hydroxyl group, and subsequent hydrolysis of the ester to yield the desired product. This approach is adapted from a general method for the etherification of 3-hydroxybenzoic acid derivatives.[6]

Step 1: Synthesis of Methyl 3-hydroxybenzoate

  • Reaction Setup: To a solution of 3-hydroxybenzoic acid (1.0 eq.) in methanol (approx. 0.1 M), add concentrated sulfuric acid (0.1 eq.) dropwise at room temperature.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 8 hours.

  • Work-up: After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield methyl 3-hydroxybenzoate, which can be used in the next step without further purification.

Step 2: Synthesis of Methyl 3-(2-phenylethoxy)benzoate

  • Reaction Setup: In a round-bottom flask, combine methyl 3-hydroxybenzoate (1.0 eq.), (2-bromoethyl)benzene (1.2 eq.), and anhydrous potassium carbonate (2.0 eq.) in acetone (approx. 0.2 M).

  • Reaction: Heat the mixture to reflux and stir vigorously. Monitor the reaction by TLC. The reaction is generally complete within 6-8 hours.

  • Work-up: Cool the reaction to room temperature and filter off the inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and petroleum ether as the eluent to yield pure methyl 3-(2-phenylethoxy)benzoate.

Step 3: Synthesis of this compound

  • Reaction Setup: Dissolve the methyl 3-(2-phenylethoxy)benzoate (1.0 eq.) in a mixture of methanol and a 10% aqueous solution of potassium hydroxide.

  • Reaction: Stir the mixture at room temperature or gently heat to facilitate hydrolysis. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Remove the methanol under reduced pressure. Dilute the residue with water and acidify with dilute hydrochloric acid to a pH of approximately 2-3.

  • Isolation: The product will precipitate out of the solution. Collect the solid by filtration, wash with cold water until the washings are neutral, and dry under vacuum to afford this compound.

Quantitative Data (Representative)

The following table presents representative data for the synthesis of alkoxy benzoic acids from hydroxybenzoic acid esters, based on similar reported procedures.[6] Actual results for the synthesis of this compound may vary.

StepReactantsReagents/SolventsTypical Yield (%)Purity (%)
1 3-Hydroxybenzoic acid, MethanolConc. H₂SO₄>95>95 (crude)
2 Methyl 3-hydroxybenzoate, (2-Bromoethyl)benzeneK₂CO₃, Acetone70-80>98 (after chromatography)
3 Methyl 3-(2-phenylethoxy)benzoate10% aq. KOH, MethanolQuantitative>99 (after precipitation)

Visualizations

Synthetic Workflow

The following diagram illustrates the workflow for the synthesis of this compound.

G cluster_0 Step 1: Esterification cluster_1 Step 2: Williamson Ether Synthesis cluster_2 Step 3: Hydrolysis A 3-Hydroxybenzoic Acid B Methyl 3-hydroxybenzoate A->B MeOH, H₂SO₄ (cat.), Reflux D Methyl 3-(2-phenylethoxy)benzoate B->D K₂CO₃, Acetone, Reflux C (2-Bromoethyl)benzene C->D E This compound D->E 1. KOH, MeOH/H₂O 2. HCl (aq)

Caption: Synthetic route to this compound.

Potential Application in Drug Discovery

The diagram below represents a generalized workflow where this compound can be utilized as an intermediate in a drug discovery program.

G A This compound (Intermediate) B Functional Group Transformation (e.g., Amidation, Esterification) A->B C Compound Library Generation B->C D Biological Screening (e.g., Enzyme Assays, Cell-based Assays) C->D E Hit Identification D->E F Lead Optimization E->F G Preclinical Development F->G

References

No Direct Drug Discovery Applications Found for 3-(2-Phenylethoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive review of available scientific literature, no specific drug discovery applications, pharmacological targets, or detailed experimental data for 3-(2-Phenylethoxy)benzoic acid were identified. This compound, also known as 3-phenethylbenzoic acid, is primarily documented as a chemical intermediate, flavoring agent, and preservative with known antimicrobial properties. [1]

While information on the direct application of this compound in drug discovery is not publicly available, the broader classes of benzoic acid and phenoxybenzoic acid derivatives have been extensively explored in medicinal chemistry, demonstrating a wide range of biological activities. This suggests the potential for future investigation into the pharmacological properties of this compound and its analogues.

Potential Areas of Interest Based on Related Compounds:

Derivatives of phenoxybenzoic acid and benzoic acid have shown promise in several therapeutic areas, which could serve as a starting point for investigating this compound.

Anticancer Activity

Numerous synthetic derivatives of benzoic acid have been evaluated for their potential as anticancer agents.[2][3] For instance, a compound synthesized from p-hydroxybenzoic acid, 2-Oxo-2-phenylethyl-4-(2-oxo-2-phenylethoxy) benzoate, demonstrated significant cancer cell inhibition.[2] The general mechanism for some benzoic acid derivatives involves the inhibition of enzymes crucial for cancer cell proliferation, such as tyrosine kinases.[2]

Anti-inflammatory and Analgesic Properties

Certain benzoic acid derivatives have been investigated for their anti-inflammatory effects.[4] The mechanism often involves the inhibition of enzymes like 3-alpha-hydroxysteroid dehydrogenase, which is implicated in inflammatory processes.[4]

Enzyme Inhibition

The structural scaffold of benzoic acid and its derivatives has been utilized to design inhibitors for various enzymes. Notably, novel derivatives have been synthesized and evaluated as inhibitors of acetylcholinesterase and carbonic anhydrase, which are relevant targets for Alzheimer's disease.[5] Additionally, some 3-phenoxybenzoic acid derivatives have been shown to inhibit dipeptidyl peptidase-4 (DPP-4), a target for type 2 diabetes.[5]

Antimicrobial and Antifungal Activity

Benzoic acid and its derivatives are well-known for their antimicrobial and antifungal properties, which is why they are used as preservatives.[1][6] This activity is generally attributed to the disruption of cellular processes in microorganisms.[6]

Structure-Activity Relationships (SAR) of Related Compounds:

Studies on related phenoxy and benzyloxy acid derivatives have provided insights into their structure-activity relationships. For example, in the context of antisickling agents, the potency of these compounds was found to be positively correlated with the lipophilicity (π values) and electron-withdrawing properties (σ constants) of substituents on the benzene ring.[7] Such SAR studies are crucial for the rational design of more potent and selective drug candidates.

Hypothetical Experimental Workflow for Future Investigation:

Should researchers wish to investigate the drug discovery applications of this compound, a general workflow could be established based on standard preclinical drug discovery protocols.

G cluster_0 Initial Screening & Target Identification cluster_1 Lead Optimization cluster_2 Preclinical Development Compound_Acquisition Compound Acquisition/Synthesis of this compound High_Throughput_Screening High-Throughput Screening (Target-based or Phenotypic) Compound_Acquisition->High_Throughput_Screening Hit_Identification Hit Identification High_Throughput_Screening->Hit_Identification Target_Deconvolution Target Deconvolution (for phenotypic hits) Hit_Identification->Target_Deconvolution SAR_Studies Structure-Activity Relationship (SAR) Studies Target_Deconvolution->SAR_Studies ADMET_Profiling In vitro ADMET Profiling (Absorption, Distribution, Metabolism, Excretion, Toxicity) SAR_Studies->ADMET_Profiling Lead_Selection Lead Compound Selection ADMET_Profiling->Lead_Selection In_Vivo_Efficacy In Vivo Efficacy Studies (Animal Models) Lead_Selection->In_Vivo_Efficacy Toxicology_Studies Toxicology and Safety Pharmacology In_Vivo_Efficacy->Toxicology_Studies IND_Enabling_Studies IND-Enabling Studies Toxicology_Studies->IND_Enabling_Studies

Figure 1. A generalized workflow for the preclinical drug discovery process.

References

Application Notes and Protocols for 3-(2-Phenylethoxy)benzoic Acid in Organic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2-Phenylethoxy)benzoic acid is a versatile bifunctional organic molecule containing a carboxylic acid and a phenethoxy ether moiety. This unique combination of functional groups makes it a valuable building block in organic synthesis, particularly in the construction of more complex molecules with potential applications in medicinal chemistry and materials science. The carboxylic acid group can be readily converted into a variety of other functional groups, such as esters, amides, and acid chlorides, providing a handle for diverse chemical transformations. The phenethoxy group, with its aromatic ring and flexible ether linkage, can influence the steric and electronic properties of the molecule and its derivatives, potentially impacting their biological activity and material characteristics. This document provides detailed protocols for the synthesis of this compound and outlines its potential applications in organic chemistry reactions, supported by experimental data and visualizations.

Synthesis of this compound

The primary synthetic route to this compound is the Williamson ether synthesis. This method involves the reaction of a 3-hydroxybenzoate derivative with a 2-phenylethyl halide in the presence of a base. The resulting ester is then hydrolyzed to afford the target carboxylic acid.

Experimental Protocol: Two-Step Synthesis from Methyl 3-Hydroxybenzoate

This protocol is adapted from a general procedure for the synthesis of 3-alkoxybenzoic acids.

Step 1: Synthesis of Methyl 3-(2-Phenylethoxy)benzoate

Reaction Scheme:

Materials:

  • Methyl 3-hydroxybenzoate

  • (2-Bromoethyl)benzene (2-Phenylethyl bromide)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone, anhydrous

Procedure:

  • To a stirred solution of methyl 3-hydroxybenzoate (1.0 eq.) in anhydrous acetone, add anhydrous potassium carbonate (2.0 eq.).

  • To this suspension, add (2-bromoethyl)benzene (1.2 eq.) dropwise at room temperature.

  • Heat the reaction mixture to reflux and maintain for 6-8 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • After completion of the reaction (as indicated by TLC), cool the mixture to room temperature and filter off the inorganic salts.

  • Wash the residue with acetone.

  • Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude methyl 3-(2-phenylethoxy)benzoate.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure ester.

Step 2: Hydrolysis to this compound

Reaction Scheme:

Caption: Synthetic route and functionalization of this compound.

Logical Relationship of Functional Groups

This diagram shows the key functional groups of this compound and their relationship within the molecule.

Functional_Groups Molecule This compound Benzoic_Acid_Core Benzoic Acid Core Molecule->Benzoic_Acid_Core Phenylethoxy_Sidechain Phenylethoxy Sidechain Molecule->Phenylethoxy_Sidechain Carboxylic_Acid Carboxylic Acid (-COOH) Ether Ether (-O-) Phenoxy Phenoxy Group Phenoxy->Ether Phenethyl Phenethyl Group Benzoic_Acid_Core->Carboxylic_Acid Phenylethoxy_Sidechain->Ether Phenylethoxy_Sidechain->Phenethyl

Caption: Key functional groups in this compound.

Conclusion

This compound is a readily accessible and highly versatile intermediate in organic synthesis. Its synthesis via the Williamson ether synthesis followed by hydrolysis is a robust and scalable method. The presence of both a carboxylic acid and a phenethoxy ether allows for a wide range of chemical modifications, making it an attractive starting material for the synthesis of novel compounds with potential applications in drug discovery and materials science. The protocols and data provided in this document serve as a valuable resource for researchers interested in utilizing this compound in their synthetic endeavors. Further exploration of the reaction scope and the biological activities of its derivatives is warranted.

Troubleshooting & Optimization

Technical Support Center: Purification of 3-(2-Phenylethoxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 3-(2-Phenylethoxy)benzoic acid. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in obtaining this compound with high purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The primary methods for purifying this compound are recrystallization and column chromatography. The choice between these methods depends on the nature and quantity of the impurities. Recrystallization is often effective for removing small amounts of impurities and for large-scale purification, while column chromatography is ideal for separating complex mixtures or closely related impurities.

Q2: My recrystallization attempt resulted in a low yield. What are the possible reasons?

A2: Low yield during recrystallization can be attributed to several factors:

  • Excessive solvent: Using too much solvent will keep more of your product dissolved in the mother liquor even after cooling.

  • Cooling too quickly: Rapid cooling can lead to the formation of small, impure crystals and trap impurities.

  • Premature crystallization: If the solution cools and crystals form during hot filtration, product will be lost.

  • Inappropriate solvent choice: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

Q3: After recrystallization, the melting point of my this compound is still broad. What should I do?

A3: A broad melting point range indicates the presence of impurities. Consider the following troubleshooting steps:

  • Perform a second recrystallization: This can often remove residual impurities.

  • Try a different solvent system: The impurity may have similar solubility to your product in the initial solvent. Experiment with different solvents or solvent mixtures.

  • Utilize column chromatography: If recrystallization fails to improve purity, column chromatography is a more powerful separation technique.

Q4: I am seeing multiple spots on my TLC plate after purification. How can I improve the separation?

A4: Multiple spots on a Thin-Layer Chromatography (TLC) plate confirm the presence of impurities. To improve separation:

  • Optimize the mobile phase for column chromatography: A common mobile phase for purifying benzoic acid derivatives is a mixture of petroleum ether and ethyl acetate.[1] You can adjust the ratio to achieve better separation of your target compound from impurities.

  • Consider a different stationary phase: While silica gel is most common, other stationary phases like alumina could provide different selectivity.

  • For analytical purposes, HPLC can be used: High-Performance Liquid Chromatography (HPLC) offers superior resolution for analyzing the purity of your compound.[2][3]

Troubleshooting Guides

Recrystallization Issues
Issue Possible Cause Troubleshooting Steps
Oily Precipitate Forms The boiling point of the solvent is higher than the melting point of the compound, or the compound is precipitating too quickly.- Use a lower-boiling point solvent. - Ensure the solution cools down slowly to allow for proper crystal lattice formation.
No Crystals Form Upon Cooling The solution is not supersaturated (too much solvent used), or crystallization requires induction.- Evaporate some of the solvent to increase the concentration of the compound. - Scratch the inside of the flask with a glass rod to create nucleation sites.[4] - Add a seed crystal of pure this compound.[4]
Colored Impurities Remain The impurities are not effectively removed by a single recrystallization.- Add activated charcoal to the hot solution to adsorb colored impurities, then perform hot filtration.[5]
Column Chromatography Issues
Issue Possible Cause Troubleshooting Steps
Poor Separation of Compound and Impurities The mobile phase polarity is not optimized.- Perform TLC analysis with various solvent systems to find the optimal mobile phase for separation. A good starting point for benzoic acid derivatives is a petroleum ether:ethyl acetate mixture.[1]
Compound is Stuck on the Column The mobile phase is not polar enough to elute the compound.- Gradually increase the polarity of the mobile phase. For example, increase the percentage of ethyl acetate in a petroleum ether/ethyl acetate system.
Cracked or Channeled Column Bed Improper packing of the stationary phase.- Ensure the silica gel is packed uniformly as a slurry and is not allowed to run dry.

Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Solvent Selection: Based on the principle of "like dissolves like," a polar protic solvent or a mixture is likely suitable. An ethanol/water mixture is a good starting point, as benzoic acid's solubility is temperature-dependent in such systems.[4][6]

  • Dissolution: In an Erlenmeyer flask, add the crude this compound and a minimal amount of the hot solvent (e.g., ethanol). Heat the mixture on a hot plate with stirring until the solid dissolves completely.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them. This should be done quickly to prevent premature crystallization.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.[4]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[7]

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven to remove residual solvent.

Protocol 2: Purification by Column Chromatography
  • TLC Analysis: Determine the appropriate mobile phase by running TLC plates with the crude material. A solvent system that gives your product an Rf value of approximately 0.3-0.4 is often ideal for column chromatography.

  • Column Packing: Prepare a slurry of silica gel in the chosen mobile phase and carefully pack it into a chromatography column.

  • Loading the Sample: Dissolve the crude this compound in a minimum amount of the mobile phase and load it onto the top of the column.

  • Elution: Run the mobile phase through the column and collect fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Data Presentation

Table 1: Physical Properties of Benzoic Acid (as a reference)

PropertyValue
Molecular Formula C₇H₆O₂
Molar Mass 122.12 g/mol [8]
Melting Point 122 °C (252 °F; 395 K)[9]
Boiling Point 250 °C (482 °F; 523 K)[9]
Solubility in Water 3.44 g/L (25 °C)[9]

Note: The properties for this compound may differ. These values for the parent compound, benzoic acid, are provided for reference.

Table 2: Common Solvents for Recrystallization of Benzoic Acid Derivatives

SolventPolarityBoiling Point (°C)Notes
Water High100Good for many benzoic acid derivatives, but solubility may be low.[4][10]
Ethanol High78Often used in combination with water to fine-tune solubility.[6]
Ethyl Acetate Medium77A versatile solvent for a range of polarities.
Toluene Low111Can be effective for less polar derivatives.
Hexane Low69Typically used as an anti-solvent or for washing non-polar impurities.

Visualizations

Purification_Workflow cluster_start Start cluster_analysis Initial Analysis cluster_decision Method Selection cluster_purification Purification Methods cluster_end Final Product Crude_Product Crude this compound TLC_Analysis TLC Analysis Crude_Product->TLC_Analysis Purity_Check Purity Assessment TLC_Analysis->Purity_Check Recrystallization Recrystallization Purity_Check->Recrystallization High Purity Column_Chromatography Column Chromatography Purity_Check->Column_Chromatography Low Purity / Complex Mixture Pure_Product Pure Product Recrystallization->Pure_Product Column_Chromatography->Pure_Product

Caption: Workflow for selecting a purification method.

Recrystallization_Process A 1. Dissolve Crude Product in Minimum Hot Solvent B 2. Hot Filtration (if needed) A->B C 3. Slow Cooling to Form Crystals B->C D 4. Isolate Crystals via Vacuum Filtration C->D E 5. Wash Crystals with Cold Solvent D->E F 6. Dry the Pure Crystals E->F

Caption: Step-by-step recrystallization process.

References

Technical Support Center: Enhancing the Solubility of 3-(2-Phenylethoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides practical guidance, troubleshooting tips, and frequently asked questions (FAQs) to address challenges encountered during the solubility enhancement of 3-(2-Phenylethoxy)benzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the baseline solubility characteristics of this compound?

A1: Direct experimental solubility data for this compound is not extensively available in public literature. However, based on its structural analog, 3-phenoxybenzoic acid, it is predicted to have low aqueous solubility and higher solubility in organic solvents. For instance, 3-phenoxybenzoic acid is reported to be insoluble in water but soluble in Dimethyl Sulfoxide (DMSO) and ethanol at 43 mg/mL.[1] The water solubility of 3-phenoxybenzoic acid at 20°C and pH 7 has been reported as 24.7 mg/L.[2]

Q2: What are the primary strategies for enhancing the aqueous solubility of this compound?

A2: The primary strategies for enhancing the solubility of this poorly soluble carboxylic acid include:

  • pH Adjustment: Increasing the pH of the aqueous solution to deprotonate the carboxylic acid group, forming a more soluble carboxylate salt.

  • Co-solvency: Utilizing a mixture of water and a miscible organic solvent to increase the overall solubilizing capacity of the solvent system.

  • Salt Formation: Converting the carboxylic acid into a solid salt form with a suitable base, which can then be dissolved in an aqueous medium.

  • Cyclodextrin Complexation: Encapsulating the hydrophobic portion of the molecule within the cavity of a cyclodextrin to form a more water-soluble inclusion complex.

Q3: How does pH affect the solubility of this compound?

A3: As a carboxylic acid, the solubility of this compound is highly pH-dependent. In acidic to neutral conditions, it exists predominantly in its less soluble, protonated form (R-COOH). As the pH increases above its pKa, the carboxylic acid group deprotonates to form the more polar and, therefore, more water-soluble carboxylate anion (R-COO⁻). Studies on similar compounds have shown that degradation can increase at higher pH levels, so it is crucial to find an optimal pH that balances solubility and stability.[2]

Q4: Which co-solvents are recommended for this compound?

A4: Common water-miscible organic solvents are effective co-solvents for aromatic carboxylic acids. These include:

  • Ethanol

  • Propylene glycol

  • Polyethylene glycol (e.g., PEG 400)

  • Dimethyl Sulfoxide (DMSO)

The choice of co-solvent will depend on the specific application, considering factors like toxicity and the requirements of downstream experiments. The solubility of benzoic acid, a related compound, has been shown to increase with the addition of ethanol to aqueous solutions.[3][4]

Q5: What types of salts can be formed to improve the solubility of this compound?

A5: Forming salts with strong bases is a common and effective method for increasing the aqueous solubility of carboxylic acids. Suitable bases for salt formation include:

  • Sodium hydroxide (to form sodium salts)

  • Potassium hydroxide (to form potassium salts)

  • Amine bases (e.g., tromethamine, L-arginine)

Sodium and potassium salts of carboxylic acids are generally much more water-soluble than the free acid form. For example, sodium benzoate is freely soluble in water.[5]

Q6: How can cyclodextrins enhance the solubility of this compound?

A6: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. The hydrophobic phenylethoxy group of this compound can be encapsulated within the cyclodextrin cavity, forming an inclusion complex. This complex presents a hydrophilic exterior to the aqueous environment, thereby increasing the apparent water solubility of the compound. Beta-cyclodextrin (β-CD) and its derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used for complexation with aromatic molecules.

Troubleshooting Guides

Issue 1: Inconsistent results in solubility measurements.
  • Possible Cause: The system has not reached equilibrium.

    • Solution: Ensure adequate shaking or stirring time during the solubility assay. For the shake-flask method, an incubation period of 24-48 hours is typically recommended to ensure equilibrium is reached.[6][7]

  • Possible Cause: Temperature fluctuations.

    • Solution: Perform solubility experiments in a temperature-controlled environment, as the solubility of most solids increases with temperature.

  • Possible Cause: Inaccurate quantification method.

    • Solution: Validate your analytical method (e.g., HPLC, UV-Vis spectroscopy) for linearity, accuracy, and precision in the relevant solvent system. Prepare calibration standards in the same matrix as the samples.

Issue 2: Precipitation occurs when adjusting the pH of an aqueous solution.
  • Possible Cause: The pH is being adjusted too rapidly, causing localized supersaturation and precipitation.

    • Solution: Add the acid or base titrant slowly and with vigorous stirring to ensure uniform distribution.

  • Possible Cause: The final pH is not high enough to maintain the compound in its ionized, soluble form.

    • Solution: Ensure the final pH of the solution is at least 1-2 units above the pKa of the carboxylic acid for complete ionization and maximum solubility.

  • Possible Cause: Common ion effect.

    • Solution: If using a buffer to control pH, be aware of the potential for a common ion to suppress the solubility of the salt form.[8][9][10][11][12] Consider using a buffer system that does not share a common ion with the salt of your compound.

Issue 3: Low solubility enhancement with co-solvents.
  • Possible Cause: The co-solvent concentration is not optimal.

    • Solution: Experiment with a range of co-solvent concentrations. The relationship between co-solvent concentration and solubility is not always linear and can sometimes show a parabolic relationship for semi-polar compounds.[13]

  • Possible Cause: The chosen co-solvent is not appropriate for the compound.

    • Solution: Test a variety of co-solvents with different polarities and hydrogen bonding capabilities. A single co-solvent may not be sufficient; a ternary system could be more effective.[14]

Issue 4: Difficulty in forming a stable, soluble salt.
  • Possible Cause: The chosen base is not strong enough to fully deprotonate the carboxylic acid.

    • Solution: Use a strong base like sodium hydroxide or potassium hydroxide for salt formation.

  • Possible Cause: The resulting salt has low intrinsic solubility in the chosen solvent.

    • Solution: Try forming a different salt with a different counter-ion. For example, if a sodium salt has limited solubility, a potassium or an amine salt might be more soluble.

  • Possible Cause: The solid salt is not dissolving efficiently.

    • Solution: Employ gentle heating or sonication to aid the dissolution process. Ensure the solid salt is in a fine powder form to maximize surface area.

Issue 5: Inefficient cyclodextrin complexation.
  • Possible Cause: The type or concentration of cyclodextrin is not optimal.

    • Solution: Screen different types of cyclodextrins (e.g., β-CD, HP-β-CD, SBE-β-CD) and varying concentrations. Construct a phase solubility diagram to determine the optimal cyclodextrin and its concentration for maximum solubility enhancement.[15][16][17][18]

  • Possible Cause: The method of complex preparation is not effective.

    • Solution: Different preparation methods such as kneading, co-evaporation, or freeze-drying can yield complexes with different characteristics. Experiment with different methods to find the most effective one for your compound.

  • Possible Cause: Incomplete formation of the inclusion complex.

    • Solution: Characterize the solid complex using techniques like DSC, PXRD, or NMR to confirm the formation of a true inclusion complex rather than a simple physical mixture.

Data Presentation

Table 1: Illustrative Solubility of this compound Analogs in Various Solvents

CompoundSolventTemperature (°C)SolubilityReference
3-Phenoxybenzoic acidWater (pH 7)2024.7 mg/L[2]
3-Phenoxybenzoic acidDMSONot Specified43 mg/mL[1]
3-Phenoxybenzoic acidEthanolNot Specified43 mg/mL[1]
Benzoic AcidWater253.4 g/L
Sodium BenzoateWater20630 g/L[5]

Table 2: Hypothetical Quantitative Solubility Enhancement of this compound

MethodConditionsSolubility (mg/mL)Fold Increase
Baseline Water (pH 5.0)0.021
pH Adjustment Water (pH 7.4)0.525
Water (pH 9.0)2.0100
Co-solvency 20% Ethanol in Water0.840
40% Ethanol in Water3.5175
Salt Formation Sodium Salt in Water15.0750
Cyclodextrin Complexation 5% HP-β-CD in Water1.260

Note: The data in Table 2 is hypothetical and for illustrative purposes to demonstrate the potential magnitude of solubility enhancement with each technique.

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility by Shake-Flask Method

This protocol outlines the steps to determine the equilibrium solubility of a compound in an aqueous medium.[6][7][19][20][21]

  • Preparation:

    • Prepare a series of vials containing the desired aqueous medium (e.g., deionized water, phosphate-buffered saline at a specific pH).

    • Add an excess amount of this compound to each vial to ensure that a saturated solution is formed. An excess can be visually confirmed by the presence of undissolved solid.

  • Equilibration:

    • Seal the vials securely.

    • Place the vials in a shaker or on a magnetic stir plate in a temperature-controlled environment (e.g., 25°C or 37°C).

    • Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours).

  • Sample Processing:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw a sample from the supernatant using a syringe.

    • Filter the sample through a 0.22 µm or 0.45 µm syringe filter to remove any undissolved particles. This step is critical to avoid overestimation of solubility.

  • Quantification:

    • Dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.

    • Analyze the concentration of the dissolved compound using a validated analytical method such as HPLC-UV or UV-Vis spectroscopy.

    • Calculate the solubility based on the measured concentration and the dilution factor.

Protocol 2: pH-Dependent Solubility Profile
  • Preparation:

    • Prepare a series of buffers covering the desired pH range (e.g., pH 2 to 10).

    • Follow the Shake-Flask Method (Protocol 1) for each buffer solution.

  • Data Analysis:

    • Determine the solubility of this compound at each pH.

    • Plot the logarithm of the solubility as a function of pH to generate a pH-solubility profile.

Protocol 3: Co-solvency Solubility Enhancement
  • Preparation:

    • Prepare a series of co-solvent mixtures with varying concentrations of the organic solvent in water (e.g., 10%, 20%, 30%, 40% v/v ethanol in water).

    • Follow the Shake-Flask Method (Protocol 1) for each co-solvent mixture.

  • Data Analysis:

    • Determine the solubility of this compound in each co-solvent mixture.

    • Plot the logarithm of the solubility against the percentage of the co-solvent to visualize the effect of the co-solvent on solubility.

Protocol 4: Salt Formation and Solubility Assessment
  • Salt Synthesis:

    • Dissolve 1 equivalent of this compound in a suitable organic solvent (e.g., ethanol).

    • Add 1 equivalent of a base (e.g., sodium hydroxide in ethanol) dropwise while stirring.

    • Stir the mixture at room temperature for 1-2 hours.

    • Remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the solid salt.

    • Wash the resulting solid with a non-polar solvent (e.g., hexane) to remove any unreacted starting material and dry under vacuum.

  • Solubility Determination:

    • Follow the Shake-Flask Method (Protocol 1) to determine the aqueous solubility of the prepared salt.

Protocol 5: Cyclodextrin Complexation and Phase Solubility Study
  • Preparation:

    • Prepare a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin (e.g., 0, 2, 4, 6, 8, 10 mM HP-β-CD).

    • Follow the Shake-Flask Method (Protocol 1) for each cyclodextrin solution.

  • Data Analysis:

    • Determine the solubility of this compound in each cyclodextrin solution.

    • Plot the solubility of the compound (y-axis) against the concentration of the cyclodextrin (x-axis) to generate a phase solubility diagram. The type of curve (e.g., AL, AP, BS) provides information about the stoichiometry and stability of the inclusion complex.[15][16][17][18]

Visualizations

experimental_workflow cluster_start Start: Poorly Soluble Compound cluster_methods Solubility Enhancement Methods cluster_analysis Analysis cluster_end Outcome start This compound ph pH Adjustment start->ph Apply Method cosolvency Co-solvency start->cosolvency Apply Method salt Salt Formation start->salt Apply Method cd Cyclodextrin Complexation start->cd Apply Method solubility_test Shake-Flask Solubility Assay ph->solubility_test cosolvency->solubility_test salt->solubility_test cd->solubility_test analysis Quantification (HPLC/UV-Vis) solubility_test->analysis end Enhanced Solubility Data analysis->end

Caption: Experimental workflow for solubility enhancement.

troubleshooting_workflow cluster_ph pH Adjustment Issues cluster_cosolvent Co-solvency Issues cluster_salt Salt Formation Issues start Low Solubility Observed ph_issue Precipitation during pH change start->ph_issue cosolvent_issue Minimal solubility increase start->cosolvent_issue salt_issue Salt is also insoluble start->salt_issue ph_solution1 Slow down titrant addition ph_issue->ph_solution1 ph_solution2 Ensure pH > pKa + 1 ph_issue->ph_solution2 cosolvent_solution1 Vary co-solvent ratio cosolvent_issue->cosolvent_solution1 cosolvent_solution2 Test different co-solvents cosolvent_issue->cosolvent_solution2 salt_solution Try a different counter-ion salt_issue->salt_solution

Caption: Troubleshooting logic for common solubility issues.

References

Technical Support Center: Stability and Degradation of 3-(2-Phenylethoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Specific experimental stability and degradation data for 3-(2-Phenylethoxy)benzoic acid is not extensively available in public literature. This guide provides a framework for establishing the stability profile of a new chemical entity like this compound, based on general principles of pharmaceutical stability testing and data from structurally related compounds.

Frequently Asked Questions (FAQs)

Q1: Where should I begin when assessing the stability of a new compound like this compound?

A1: The recommended starting point is to perform forced degradation (stress testing) studies.[1][2] These studies expose the compound to harsh conditions to rapidly identify potential degradation pathways and establish a stability-indicating analytical method.[1][3]

Q2: What conditions are typically used in forced degradation studies?

A2: Forced degradation studies typically include exposure to hydrolysis (acidic and basic conditions), oxidation, photolysis (light), and thermal stress.[1][2] These conditions are designed to accelerate degradation and reveal the intrinsic stability of the molecule.[3]

Q3: My compound shows significant degradation under basic conditions. What is the likely mechanism?

A3: For a compound containing an ether linkage and a carboxylic acid, such as this compound, degradation under basic conditions could potentially involve hydrolysis of the ether bond, although this is generally stable. It is crucial to analyze the degradation products to confirm the pathway.

Q4: I am observing multiple degradation peaks in my chromatogram. How can I distinguish between primary and secondary degradants?

A4: To differentiate between primary and secondary degradation products, it is useful to analyze samples at multiple time points during the forced degradation study.[1] Primary degradants will form first, and their concentration may decrease over time as they convert into secondary products.

Q5: What analytical techniques are best suited for stability studies of this compound?

A5: High-Performance Liquid Chromatography (HPLC), particularly with UV or Mass Spectrometric (MS) detection, is the most common and powerful technique for stability studies.[4][5] HPLC can separate the parent compound from its degradation products, while MS can help in the identification of those degradants.[4][6]

Troubleshooting Guides

Problem Possible Cause Suggested Solution
No degradation observed under stress conditions. The compound is highly stable, or the stress conditions are not harsh enough.Increase the stress level (e.g., higher temperature, more concentrated acid/base/oxidizing agent) or extend the exposure time.[1]
Complete degradation of the compound is observed immediately. The stress conditions are too aggressive.Reduce the stress level (e.g., lower temperature, less concentrated reagents) and analyze at earlier time points.[1]
Poor mass balance in the analytical results. Degradation products are not being detected (e.g., they are volatile, lack a chromophore, or are not eluting from the HPLC column). The analytical method is not stability-indicating.Ensure your analytical method can detect all potential degradants. Use a universal detector like a Charged Aerosol Detector (CAD) or a mass spectrometer. Check for co-elution of peaks.
Inconsistent or irreproducible stability data. Experimental parameters (e.g., temperature, pH, light exposure) are not well-controlled. Sample preparation or analytical method has high variability.Ensure all experimental conditions are tightly controlled and monitored. Validate the analytical method for precision, accuracy, and linearity.

Experimental Protocols

Forced Degradation Studies

Forced degradation studies are essential for understanding the intrinsic stability of a drug substance.[1][2] The goal is to achieve 5-20% degradation of the drug substance.

1. Hydrolytic Degradation:

  • Objective: To assess the stability of the compound in the presence of water at different pH values.

  • Protocol:

    • Prepare solutions of this compound (e.g., 1 mg/mL) in 0.1 M HCl (acidic), water (neutral), and 0.1 M NaOH (basic).

    • Incubate the solutions at an elevated temperature (e.g., 60°C).

    • Withdraw aliquots at specified time points (e.g., 0, 2, 6, 12, 24 hours).

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples by a stability-indicating HPLC method.

2. Oxidative Degradation:

  • Objective: To determine the susceptibility of the compound to oxidation.

  • Protocol:

    • Prepare a solution of this compound (e.g., 1 mg/mL) in a suitable solvent.

    • Add a solution of hydrogen peroxide (e.g., 3% H₂O₂).

    • Store the solution at room temperature or slightly elevated temperature (e.g., 40°C).

    • Withdraw and analyze aliquots at specified time points.

    • Other oxidizing agents like AIBN can also be used.[1]

3. Photolytic Degradation:

  • Objective: To evaluate the stability of the compound when exposed to light.

  • Protocol:

    • Expose the solid compound and a solution of the compound to a light source that provides both UV and visible light, as specified by ICH Q1B guidelines.[7][8]

    • The total illumination should be not less than 1.2 million lux hours, and the integrated near UV energy should be not less than 200 watt hours/m².[9]

    • Keep a control sample protected from light at the same temperature.

    • Analyze the exposed and control samples by HPLC.

4. Thermal Degradation:

  • Objective: To assess the stability of the compound at elevated temperatures.

  • Protocol:

    • Store the solid compound in a temperature-controlled oven at a high temperature (e.g., 80°C).

    • It is also advisable to test under conditions of high temperature and high humidity (e.g., 60°C / 75% RH).[1]

    • Analyze the sample at specified time points and compare it to a control sample stored at the recommended storage temperature.

    • Note that benzoic acid itself has been shown to be stable up to 300°C, but thermal decomposition can occur at higher temperatures, yielding CO2 and benzene.[5][10]

Data Presentation

The following tables should be used to summarize the quantitative data from the stability studies.

Table 1: Summary of Forced Degradation Results for this compound

Stress Condition % Degradation Number of Degradants Major Degradant(s) (% Area)
0.1 M HCl (60°C, 24h)
0.1 M NaOH (60°C, 24h)
3% H₂O₂ (RT, 24h)
Thermal (80°C, 48h)
Photolytic (ICH Q1B)

Table 2: Purity and Degradation Profile from Stability Study at [Temperature]/[Relative Humidity]

Time Point % Assay of Parent Compound Individual Degradant 1 (%) Individual Degradant 2 (%) Total Degradants (%)
0 Months
3 Months
6 Months
12 Months

Visualizations

G cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis NCE New Chemical Entity (this compound) Solid Solid State NCE->Solid Solution Solution (in suitable solvent) NCE->Solution Thermal Thermal (e.g., 80°C) Solid->Thermal Photo Photolytic (ICH Q1B) Solid->Photo Acid Acidic (e.g., 0.1 M HCl, Heat) Solution->Acid Base Basic (e.g., 0.1 M NaOH, Heat) Solution->Base Oxidation Oxidative (e.g., 3% H2O2) Solution->Oxidation Solution->Photo HPLC Stability-Indicating HPLC Method Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Identify Peak Purity & Identification (e.g., LC-MS) HPLC->Identify

Caption: Workflow for Forced Degradation Studies.

G cluster_hydrolysis Hydrolysis Pathway (Hypothetical) cluster_oxidation Oxidative Pathway (Hypothetical) Parent This compound P1 3-Hydroxybenzoic acid Parent->P1 Ether Cleavage P2 Phenylethanol Parent->P2 Ether Cleavage P3 Hydroxylated Derivatives Parent->P3 Ring or Side-Chain Oxidation P4 N-Oxides (if applicable)

Caption: Hypothetical Degradation Pathways.

References

Technical Support Center: 3-(2-Phenylethoxy)benzoic Acid Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving 3-(2-Phenylethoxy)benzoic acid.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is an organic compound that belongs to the class of phenoxybenzoic acids. Due to its structural features, it is primarily used as a chemical intermediate in the synthesis of more complex molecules, particularly in the development of new drug candidates. Its parent compound, 3-phenoxybenzoic acid, is a known metabolite of pyrethroid insecticides and has been studied for its biological activities, which may suggest potential toxicological and pharmacological relevance for its derivatives.[1]

Q2: What are the general solubility characteristics of this compound?

Q3: What are the key safety precautions to consider when working with this compound?

A3: As with any chemical, it is essential to handle this compound in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, should be worn at all times. Avoid inhalation of dust or fumes and prevent contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water. For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.

Troubleshooting Guides

This section addresses common issues that may be encountered during the synthesis, purification, and analysis of this compound.

Synthesis: Williamson Ether Synthesis

The synthesis of this compound is commonly achieved via the Williamson ether synthesis. This reaction involves the deprotonation of a phenol (methyl 3-hydroxybenzoate) to form a phenoxide, which then acts as a nucleophile to attack an alkyl halide (2-phenylethyl bromide), followed by hydrolysis of the ester to the carboxylic acid.

Problem 1: Low or No Product Yield in Synthesis

Potential Cause Troubleshooting Steps
Incomplete Deprotonation of Phenol: The base used may not be strong enough or may have degraded.- Use a strong, non-nucleophilic base such as sodium hydride (NaH) or potassium carbonate (K2CO3). - Ensure the base is fresh and has been stored under appropriate anhydrous conditions. - Consider using a stronger base like potassium tert-butoxide if incomplete deprotonation is suspected.
Poor Quality of Reagents: Reactants (methyl 3-hydroxybenzoate, 2-phenylethyl bromide) may be impure or degraded.- Verify the purity of starting materials using techniques like NMR or melting point analysis. - Purify starting materials if necessary (e.g., distillation of the alkyl halide).
Side Reaction: Elimination: The alkyl halide may undergo E2 elimination, especially if it is sterically hindered or if a strong, bulky base is used at high temperatures.- Use a primary alkyl halide (2-phenylethyl bromide is suitable). - Employ a less sterically hindered base if possible. - Maintain the reaction temperature as low as feasible to favor SN2 over E2.[5]
Side Reaction: C-Alkylation: The phenoxide ion is an ambident nucleophile and can undergo alkylation on the aromatic ring (C-alkylation) instead of the oxygen atom (O-alkylation).- Use a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile to favor O-alkylation.[6] - The choice of counter-ion can also influence the regioselectivity.
Inappropriate Solvent: The solvent may not be suitable for the SN2 reaction.- Use a polar aprotic solvent like DMF, DMSO, or acetonitrile to accelerate the SN2 reaction.[6][7]
Reaction Conditions Not Optimal: Incorrect temperature or reaction time.- Typical Williamson ether syntheses are conducted at temperatures ranging from 50 to 100 °C for 1 to 8 hours.[6] Optimize these parameters for your specific reaction.

Problem 2: Difficulty in Isolating the Product after Hydrolysis

Potential Cause Troubleshooting Steps
Incomplete Precipitation: The pH of the aqueous solution may not be sufficiently acidic to fully protonate the carboxylate.- After hydrolysis of the ester with a base (e.g., NaOH or KOH), carefully acidify the reaction mixture with a strong acid like HCl to a pH of 1-2 to ensure complete precipitation of the carboxylic acid. Use pH paper to confirm.
Product is an Oil: The crude product may separate as an oil instead of a solid.- Try to induce crystallization by scratching the inside of the flask with a glass rod at the liquid-air interface. - Add a seed crystal of the pure product if available. - Cool the mixture in an ice bath to promote solidification.
Purification: Recrystallization

Problem 3: Poor Recovery of Pure Product after Recrystallization

Potential Cause Troubleshooting Steps
Incorrect Recrystallization Solvent: The chosen solvent may be too good at dissolving the compound at room temperature, or not effective enough at dissolving it when hot.- The ideal solvent should dissolve the compound sparingly at room temperature but completely at its boiling point.[4][8] - Perform small-scale solvent screening with various solvents (e.g., ethanol, methanol, ethyl acetate, toluene, or mixtures like ethanol/water, ether/hexane) to find the optimal one.[3]
Using Too Much Solvent: Excess solvent will keep more of the product dissolved even at low temperatures.- Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[9]
Cooling Too Quickly: Rapid cooling can lead to the formation of small, impure crystals or precipitation of an oil.- Allow the hot, saturated solution to cool slowly to room temperature on the benchtop before placing it in an ice bath. This promotes the formation of larger, purer crystals.[9]
Premature Crystallization during Hot Filtration: The product crystallizes in the funnel during the removal of insoluble impurities.- Use a pre-heated funnel and filter flask. - Add a slight excess of hot solvent before filtration to ensure the product remains in solution.
Analysis: High-Performance Liquid Chromatography (HPLC)

Problem 4: Poor Peak Shape (Tailing or Fronting) in HPLC Analysis

Potential Cause Troubleshooting Steps
Inappropriate Mobile Phase pH: For acidic compounds like this compound, the mobile phase pH can significantly affect peak shape.- The mobile phase pH should be at least 2 pH units below the pKa of the analyte to ensure it is in its non-ionized form. For most carboxylic acids, a pH of 2.5-3.0 is a good starting point. This can be achieved by adding a small amount of an acid like trifluoroacetic acid (TFA) or phosphoric acid to the mobile phase.[10]
Secondary Interactions with Silica Support: Residual silanol groups on the stationary phase can interact with the carboxylic acid, leading to peak tailing.- Use a high-quality, end-capped C18 column. - The use of an acidic mobile phase will also help to suppress silanol interactions.
Column Overload: Injecting too much sample can lead to peak distortion.- Dilute the sample and inject a smaller volume.

Problem 5: Poor Resolution of Peaks

Potential Cause Troubleshooting Steps
Mobile Phase Composition Not Optimized: The organic-to-aqueous ratio of the mobile phase may not be suitable for separating the compound of interest from impurities.- Adjust the mobile phase composition. For reversed-phase HPLC, increasing the aqueous component will generally increase retention time, while increasing the organic component (e.g., acetonitrile or methanol) will decrease it.[10][11] - Consider using a different organic modifier (e.g., switch from methanol to acetonitrile or vice versa).
Inappropriate Stationary Phase: The column may not be providing the necessary selectivity.- Try a different type of stationary phase (e.g., a phenyl-hexyl column for compounds with aromatic rings).

Experimental Protocols

Synthesis of this compound (via Williamson Ether Synthesis)

This protocol is a general procedure based on the principles of the Williamson ether synthesis and should be optimized for specific laboratory conditions.

  • Deprotonation of Phenol:

    • To a solution of methyl 3-hydroxybenzoate (1.0 eq.) in a suitable polar aprotic solvent (e.g., DMF, acetonitrile) is added a base such as potassium carbonate (1.5 eq.) or sodium hydride (1.1 eq., handle with extreme care).

    • The mixture is stirred at room temperature for 30-60 minutes under an inert atmosphere (e.g., nitrogen or argon).

  • Ether Formation:

    • 2-Phenylethyl bromide (1.1 eq.) is added to the reaction mixture.

    • The reaction is heated to 60-80 °C and stirred for 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Ester Hydrolysis:

    • After cooling to room temperature, the reaction mixture is poured into water and extracted with an organic solvent like ethyl acetate.

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude ester.

    • The crude ester is dissolved in a mixture of methanol and a 10% aqueous solution of sodium hydroxide.

    • The mixture is heated to reflux for 2-4 hours until the ester is completely hydrolyzed (monitored by TLC).

  • Isolation of the Carboxylic Acid:

    • The methanol is removed under reduced pressure.

    • The remaining aqueous solution is cooled in an ice bath and acidified to pH 1-2 with concentrated hydrochloric acid.

    • The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried to afford crude this compound.

Purification by Recrystallization
  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of a suitable hot solvent (e.g., aqueous ethanol) until the solid just dissolves.

  • If the solution is colored, a small amount of activated charcoal can be added, and the solution is heated at boiling for a few minutes.

  • Perform a hot filtration to remove the charcoal and any other insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry thoroughly.

HPLC Analysis
  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v) containing 0.1% trifluoroacetic acid (TFA). The exact ratio should be optimized for best separation.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 230 nm or 275 nm).

  • Injection Volume: 10-20 µL.

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C).

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Methyl 3-hydroxybenzoate + 2-Phenylethyl bromide step1 Williamson Ether Synthesis (K2CO3, DMF, 60-80°C) start->step1 step2 Ester Hydrolysis (NaOH, MeOH/H2O, Reflux) step1->step2 step3 Acidification (HCl) step2->step3 product Crude this compound step3->product recrystallization Recrystallization (e.g., Aqueous Ethanol) product->recrystallization filtration Vacuum Filtration recrystallization->filtration drying Drying filtration->drying pure_product Pure Product drying->pure_product hplc HPLC Analysis pure_product->hplc nmr NMR Spectroscopy pure_product->nmr ms Mass Spectrometry pure_product->ms

Caption: Experimental workflow for the synthesis, purification, and analysis of this compound.

signaling_pathway cluster_cell Potential Cellular Effects of Phenoxybenzoic Acid Derivatives 3-Phenoxybenzoic Acid\nDerivative 3-Phenoxybenzoic Acid Derivative Cellular Stress Cellular Stress 3-Phenoxybenzoic Acid\nDerivative->Cellular Stress Neuroendocrine\nDisruption Neuroendocrine Disruption 3-Phenoxybenzoic Acid\nDerivative->Neuroendocrine\nDisruption Caspase Activation Caspase Activation Cellular Stress->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

Caption: Postulated signaling pathways potentially affected by phenoxybenzoic acid derivatives, leading to apoptosis and neuroendocrine disruption.[1]

References

Technical Support Center: Optimization of Reaction Conditions for 3-(2-Phenylethoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 3-(2-Phenylethoxy)benzoic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and efficient method for synthesizing this compound is a two-step process. The first step involves a Williamson ether synthesis between a methyl 3-hydroxybenzoate and a 2-phenylethyl halide (e.g., bromide or iodide) to form methyl 3-(2-phenylethoxy)benzoate. The subsequent step is the hydrolysis of the methyl ester to the desired carboxylic acid.

Q2: Why is it preferable to start with methyl 3-hydroxybenzoate instead of 3-hydroxybenzoic acid in the Williamson ether synthesis step?

A2: Starting with methyl 3-hydroxybenzoate protects the carboxylic acid functional group, preventing it from interfering with the etherification reaction. The carboxylate anion that would form from 3-hydroxybenzoic acid under basic conditions could potentially compete with the phenoxide as a nucleophile, leading to undesired side products.

Q3: What are the key reaction parameters to control for a successful Williamson ether synthesis?

A3: The critical parameters for the Williamson ether synthesis step include the choice of base, solvent, temperature, and the nature of the leaving group on the electrophile. A strong base is required to deprotonate the phenolic hydroxyl group, and an appropriate solvent is needed to dissolve the reactants and facilitate the SN2 reaction.[1] Temperature control is crucial to balance the reaction rate and minimize side reactions.

Q4: What are the potential side reactions in the synthesis of this compound?

A4: The primary side reactions of concern are elimination of the 2-phenylethyl halide, which can occur in the presence of a strong base, and C-alkylation of the phenoxide, where the alkyl group attaches to the aromatic ring instead of the oxygen atom. Diaryl ether formation is generally not an issue in this specific synthesis.

Q5: How can I monitor the progress of the reaction?

A5: The progress of both the ether synthesis and the hydrolysis can be effectively monitored using Thin Layer Chromatography (TLC). By comparing the reaction mixture to the starting materials, you can observe the disappearance of the reactants and the appearance of the product spot.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or no yield of methyl 3-(2-phenylethoxy)benzoate 1. Incomplete deprotonation of methyl 3-hydroxybenzoate.2. Inactive 2-phenylethyl halide.3. Reaction temperature is too low.4. Insufficient reaction time.1. Use a stronger base (e.g., NaH instead of K₂CO₃) or ensure the base is fresh and anhydrous.2. Check the purity and integrity of the 2-phenylethyl halide. Consider using the iodide for higher reactivity.3. Gradually increase the reaction temperature while monitoring for side products.4. Extend the reaction time and monitor by TLC until the starting material is consumed.
Presence of unreacted starting materials 1. Insufficient amount of base or alkylating agent.2. Short reaction time.1. Use a slight excess (1.1-1.2 equivalents) of the 2-phenylethyl halide.2. Ensure the reaction is allowed to proceed to completion by monitoring with TLC.
Formation of significant side products 1. Elimination (E2) reaction of 2-phenylethyl halide.2. C-alkylation of the phenoxide.1. Use a less sterically hindered base (e.g., K₂CO₃ or Cs₂CO₃). Avoid strong, bulky bases. Maintain a moderate reaction temperature.2. Use a polar aprotic solvent like DMF or DMSO to favor O-alkylation.
Difficulty in isolating the final product 1. Incomplete hydrolysis of the ester.2. Improper pH adjustment during workup.1. Ensure complete hydrolysis by extending the reaction time or using a higher concentration of the base (e.g., NaOH or KOH).2. Carefully acidify the reaction mixture to a pH of ~2-3 to ensure complete precipitation of the carboxylic acid.
Product is impure after purification 1. Inefficient purification method.2. Co-precipitation of impurities.1. Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or toluene).2. Ensure the pH is correctly adjusted to selectively precipitate the desired product. A hot filtration step during recrystallization can remove insoluble impurities.[2]

Data Presentation

Table 1: Optimization of Williamson Ether Synthesis Conditions for Methyl 3-(2-phenylethoxy)benzoate

EntryBase (equiv.)SolventTemperature (°C)Time (h)Yield (%)*
1K₂CO₃ (1.5)AcetoneReflux (56)875
2K₂CO₃ (1.5)DMF80685
3NaH (1.2)THFReflux (66)490
4Cs₂CO₃ (1.5)AcetonitrileReflux (82)688

*Note: These are representative yields based on analogous reactions and may vary based on experimental conditions.

Table 2: Optimization of Ester Hydrolysis Conditions

EntryBase (equiv.)SolventTemperature (°C)Time (h)Yield (%)*
1NaOH (3.0)Methanol/H₂OReflux (70)292
2KOH (3.0)Ethanol/H₂OReflux (80)295
3LiOH (3.0)THF/H₂O60490

*Note: These are representative yields and may vary based on experimental conditions.

Experimental Protocols

Protocol 1: Synthesis of Methyl 3-(2-phenylethoxy)benzoate

  • To a solution of methyl 3-hydroxybenzoate (1.0 eq) in anhydrous dimethylformamide (DMF), add potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add 2-phenylethyl bromide (1.2 eq) to the reaction mixture.

  • Heat the reaction mixture to 80°C and stir for 6 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford methyl 3-(2-phenylethoxy)benzoate.

Protocol 2: Synthesis of this compound (Hydrolysis)

  • Dissolve methyl 3-(2-phenylethoxy)benzoate (1.0 eq) in a mixture of methanol and water (4:1 v/v).

  • Add sodium hydroxide (3.0 eq) to the solution.

  • Reflux the reaction mixture for 2 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Cool the mixture to room temperature and remove the methanol under reduced pressure.

  • Dilute the residue with water and wash with diethyl ether to remove any unreacted ester.

  • Acidify the aqueous layer to pH ~2-3 with 1M HCl.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum to yield this compound.

  • The crude product can be further purified by recrystallization from an ethanol/water mixture.

Visualizations

Reaction_Mechanism cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: Saponification Methyl_3_hydroxybenzoate Methyl 3-hydroxybenzoate Phenoxide_ion Phenoxide ion Methyl_3_hydroxybenzoate->Phenoxide_ion + Base (e.g., K₂CO₃) Methyl_ether_ester Methyl 3-(2-phenylethoxy)benzoate Phenoxide_ion->Methyl_ether_ester + 2-Phenylethyl bromide (SN2 reaction) Phenethyl_bromide 2-Phenylethyl bromide Phenethyl_bromide->Methyl_ether_ester Carboxylate_salt Carboxylate salt Methyl_ether_ester->Carboxylate_salt + Base (e.g., NaOH) / H₂O (Hydrolysis) Final_product This compound Carboxylate_salt->Final_product + Acid (e.g., HCl)

Caption: Reaction mechanism for the two-step synthesis of this compound.

Experimental_Workflow cluster_synthesis Synthesis of Methyl 3-(2-phenylethoxy)benzoate cluster_workup1 Workup and Purification cluster_hydrolysis Hydrolysis cluster_workup2 Final Workup and Purification A Mix Methyl 3-hydroxybenzoate, Base, and Solvent B Add 2-Phenylethyl bromide A->B C Heat and Stir (Monitor by TLC) B->C D Quench with Water C->D E Extract with Ethyl Acetate D->E F Dry and Concentrate E->F G Column Chromatography F->G H Dissolve Ester in Methanol/Water with Base G->H I Reflux (Monitor by TLC) H->I J Remove Methanol I->J K Acidify with HCl J->K L Filter Precipitate K->L M Recrystallize L->M N Final Product M->N

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Tree Start Low Yield of Final Product Check_Step1 Check TLC of Etherification Step Start->Check_Step1 Incomplete_Step1 Incomplete Reaction in Step 1? Check_Step1->Incomplete_Step1 Side_Products_Step1 Side Products in Step 1? Check_Step1->Side_Products_Step1 Check_Step2 Check TLC of Hydrolysis Step Incomplete_Step1->Check_Step2 No Sol_Inc_Step1_Yes Increase reaction time/temperature or use a stronger base. Incomplete_Step1->Sol_Inc_Step1_Yes Yes Side_Products_Step1->Check_Step2 No Sol_Side_Step1_Yes Optimize base and temperature to minimize elimination/C-alkylation. Side_Products_Step1->Sol_Side_Step1_Yes Yes Incomplete_Step2 Incomplete Hydrolysis? Check_Step2->Incomplete_Step2 Sol_Inc_Step2_Yes Increase hydrolysis time/temperature or base concentration. Incomplete_Step2->Sol_Inc_Step2_Yes Yes Check_Purification Review Purification Protocol Incomplete_Step2->Check_Purification No

Caption: Troubleshooting decision tree for low yield in the synthesis.

References

Proper storage and handling of 3-(2-Phenylethoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the proper storage, handling, and use of 3-(2-Phenylethoxy)benzoic acid. The information provided is based on best practices for handling similar chemical compounds and should be used in conjunction with your institution's specific safety protocols.

Frequently Asked Questions (FAQs)

Q1: What is the recommended way to store this compound?

A1: this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[1][2] It is advisable to store it locked up or in an area accessible only to qualified or authorized personnel.

Q2: What personal protective equipment (PPE) should be worn when handling this compound?

A2: When handling this compound, it is essential to wear appropriate personal protective equipment. This includes:

  • Eye Protection: Tightly sealed safety goggles or a face shield.[3]

  • Hand Protection: Chemical-resistant gloves.

  • Body Protection: A lab coat or protective suit.[3]

  • Respiratory Protection: If dust is generated, use a NIOSH-approved respirator.[4] Work should ideally be conducted under a chemical fume hood.

Q3: How should I handle spills of this compound?

A3: In case of a spill, you should:

  • Evacuate non-essential personnel from the area.[4]

  • Wear appropriate PPE.

  • Avoid generating dust.[3][5]

  • Carefully sweep or vacuum the spilled solid material into a suitable container for disposal.[6]

  • Clean the affected area thoroughly.

  • Dispose of the waste in accordance with local, state, and federal regulations.

Q4: What are the known incompatibilities of this compound?

A4: Based on data for similar benzoic acid derivatives, this compound may be incompatible with strong oxidizing agents, strong bases, and reducing agents.[4][7]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Compound will not dissolve Incorrect solvent choice.Based on the parent compound, benzoic acid, solubility is expected to be low in water but higher in organic solvents like ethanol, methanol, acetone, and dichloromethane.[8][9] Gentle heating may aid dissolution, but be aware of the compound's stability at elevated temperatures.
Unexpected reaction color or byproduct formation Contamination of glassware or reagents. Incompatibility with reaction components.Ensure all glassware is scrupulously clean and dry. Verify the purity of all reagents and solvents. Review the known incompatibilities to ensure no reactive species are present.
Inconsistent experimental results Improper storage leading to degradation. Inaccurate measurement.Store the compound in a tightly sealed container in a cool, dry place.[1][2] Use a calibrated balance for accurate weighing and ensure it is performed in a draft-free environment.
Material appears clumpy or discolored Absorption of moisture. Degradation over time.Store in a desiccator if the compound is known to be hygroscopic. If degradation is suspected, it is recommended to use a fresh batch of the compound for critical experiments.

Physicochemical Data (Based on Benzoic Acid as a proxy)

PropertyValue
Appearance Colorless crystalline solid[8]
Molecular Formula C₁₅H₁₄O₂
Molecular Weight 226.27 g/mol [10]
Melting Point 122.4 °C[11]
Boiling Point 249.2 °C[12]
Solubility in Water 3.44 g/L at 25 °C[8]
pKa 4.2[8]

Experimental Workflow & Troubleshooting Diagrams

experimental_workflow cluster_prep Preparation cluster_handling Compound Handling cluster_reaction Reaction & Workup cluster_cleanup Cleanup & Disposal prep_ppe Don appropriate PPE prep_setup Set up clean, dry glassware in fume hood prep_ppe->prep_setup handle_weigh Weigh this compound prep_setup->handle_weigh handle_dissolve Dissolve in appropriate solvent handle_weigh->handle_dissolve reaction_add Add to reaction mixture handle_dissolve->reaction_add reaction_monitor Monitor reaction progress reaction_add->reaction_monitor reaction_workup Perform experimental workup reaction_monitor->reaction_workup cleanup_decontaminate Decontaminate glassware reaction_workup->cleanup_decontaminate cleanup_dispose Dispose of waste according to regulations cleanup_decontaminate->cleanup_dispose

Caption: General experimental workflow for handling solid compounds.

troubleshooting_guide start Inconsistent Results? check_purity Is the starting material pure? start->check_purity check_storage Was the compound stored correctly? check_purity->check_storage Yes solution_purify Purify starting material or use a new batch. check_purity->solution_purify No check_procedure Was the experimental procedure followed exactly? check_storage->check_procedure Yes solution_storage Review storage recommendations (cool, dry, sealed). check_storage->solution_storage No check_equipment Is equipment calibrated and clean? check_procedure->check_equipment Yes solution_procedure Review and repeat the procedure carefully. check_procedure->solution_procedure No solution_equipment Calibrate and clean all equipment. check_equipment->solution_equipment No

Caption: Troubleshooting decision tree for inconsistent experimental results.

References

Technical Support Center: 3-(2-Phenylethoxy)benzoic acid Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for assays involving 3-(2-Phenylethoxy)benzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on troubleshooting common experimental challenges.

Frequently Asked Questions (FAQs) for In Vitro Assays

This section addresses common issues encountered during cell-based and biochemical assays.

Q1: I am observing precipitate in my cell culture media after adding the compound. What is the cause and how can I fix it?

A1: Precipitate formation is a common issue for benzoic acid derivatives, which often have low aqueous solubility.[1][2] If the compound precipitates, its effective concentration is unknown, and the solid particles can cause artifacts in the assay.

Troubleshooting Steps:

  • Determine Kinetic Solubility: Before conducting your main experiment, test the solubility of this compound in your specific cell culture medium to find the maximum soluble concentration.[1] Data from concentrations above this limit should be excluded from analysis.[1]

  • Optimize Solvent Use: Dimethyl sulfoxide (DMSO) is a common solvent for introducing hydrophobic compounds into aqueous media. However, the final concentration of DMSO should typically be kept below 0.5% to avoid solvent-induced cell toxicity.[1]

  • Include a Vehicle Control: Always run a control group that includes the highest concentration of the solvent (e.g., DMSO) used in the experiment to account for any effects of the solvent itself on the cells.[1]

  • Consider pH Adjustment: The solubility of carboxylic acids is highly pH-dependent. They are less soluble in acidic conditions and more soluble at neutral or alkaline pH where they form a salt.[3][4] However, ensure any pH adjustment is compatible with your assay and cell health.

Q2: My colorimetric cell viability assay (e.g., MTT) is giving inconsistent or unexpectedly high/low readings. Could the compound be interfering with the assay?

A2: Yes, direct compound interference is a significant possibility. Compounds with inherent color or reducing potential can interfere with assays that rely on absorbance or redox reactions, such as tetrazolium-based assays (MTT, XTT).[1][5]

Troubleshooting Steps:

  • Run a Cell-Free Control: To test for direct interference, incubate your compound with the assay reagent (e.g., MTT) in cell-free culture medium. If you observe a color change, it indicates direct chemical reduction of the reagent by your compound, leading to a false positive signal of cell viability.[1][5]

  • Subtract Background Absorbance: For colored compounds, measure the absorbance of the compound in media at the assay wavelength and subtract this value from your experimental wells.[1]

  • Switch to an Alternative Assay: The most robust solution is to use an assay with a different detection principle.[1] Good alternatives include:

    • Sulforhodamine B (SRB) Assay: This measures total cellular protein content and is less susceptible to interference from colored or reducing compounds.[5]

    • Luminescence-Based Assays: Assays like CellTiter-Glo®, which measure cellular ATP levels, are a reliable alternative.[1]

    • Trypan Blue Exclusion Assay: A simple method based on membrane integrity to count viable cells.[5]

Q3: I am seeing high variability between replicate wells in my 96-well plate assay. What are the common causes?

A3: High variability can obscure real experimental effects. The causes are often related to technical execution or environmental factors within the plate.

Troubleshooting Steps:

  • Check Cell Seeding Uniformity: Ensure you have a homogenous single-cell suspension before plating. Uneven cell density is a major source of variability.[6]

  • Avoid "Edge Effects": The outer wells of a microplate are more prone to evaporation and temperature fluctuations, which can affect cell growth. To mitigate this, avoid using the outer wells for experimental samples and instead fill them with sterile media or PBS.[1]

  • Calibrate Pipettes: Inaccurate or imprecise pipetting, especially for small volumes, can lead to significant errors. Ensure all pipettes are properly calibrated.

  • Ensure Proper Reagent Mixing: After adding reagents, ensure they are mixed gently but thoroughly in each well without disturbing adherent cells.

  • Test for Mycoplasma Contamination: Mycoplasma infections can alter cell metabolism and growth, leading to unreliable and irreproducible results. Regular testing is recommended.[6][7]

HPLC Analysis Troubleshooting Guide

High-Performance Liquid Chromatography (HPLC) is a standard method for analyzing the purity and quantity of this compound. The table below outlines common problems and solutions.

Problem Potential Cause(s) Recommended Solution(s)
Peak Tailing Secondary Silanol Interactions: The carboxylic acid group can interact with free silanol groups on the silica-based C18 column, causing tailing.[8] Mobile Phase pH Too High: As a benzoic acid derivative, the compound's retention is highly sensitive to pH. If the pH is not sufficiently acidic, the compound will be ionized, leading to poor peak shape.[9] Column Overload: Injecting too much sample can saturate the column.[8]Adjust Mobile Phase pH: Lower the mobile phase pH to 2.5-3.0 using an additive like formic acid or phosphoric acid. This ensures the carboxylic acid is fully protonated (neutral), minimizing silanol interactions and improving retention.[9] Use a Competitive Amine: If pH adjustment is insufficient, adding a small amount of an amine like triethylamine (TEA) (e.g., 0.1%) can block active silanol sites.[8] Reduce Injection Volume/Concentration: Dilute the sample or inject a smaller volume to see if the peak shape improves.[8]
Peak Fronting Sample Solvent Too Strong: Dissolving the sample in a solvent significantly stronger than the mobile phase can cause the peak to front. Column Overload: Severe overload can also lead to fronting.[10]Use Mobile Phase as Sample Solvent: Whenever possible, dissolve the sample in the initial mobile phase.[11] Reduce Injection Volume/Concentration: As with tailing, decrease the amount of sample injected onto the column.[10]
Inconsistent Retention Times Poor Column Equilibration: Insufficient time for the column to stabilize with the mobile phase before injection.[12] Mobile Phase Composition Drift: Inaccurate mixing by the pump or evaporation of a volatile solvent component.[10] Temperature Fluctuations: Changes in ambient temperature can affect retention times.Increase Equilibration Time: Ensure the baseline is stable before injecting. A standard practice is to flush with at least 10 column volumes of the new mobile phase.[12] Prepare Fresh Mobile Phase: Degas the mobile phase and prepare it fresh daily. If using an on-line mixer, prime the pumps thoroughly.[10] Use a Column Oven: Maintain a constant and stable column temperature.[10][12]
Baseline Noise or Drift Air Bubbles in the System: Bubbles in the pump or detector cell are a common cause of noise.[12] Contaminated Mobile Phase/Column: Impurities or microbial growth in the mobile phase can cause a noisy or drifting baseline. Detector Lamp Failing: An aging detector lamp can become unstable.Degas Mobile Phase: Use sonication, vacuum filtration, or helium sparging to remove dissolved gases. Purge the pump to remove trapped air.[12] Filter Solvents: Filter all mobile phase components through a 0.45 µm filter. If contamination is suspected, flush the system and column with a strong solvent.[8] Check Lamp Energy: Monitor the detector lamp's energy output and replace it if it is low or unstable.
Low Resolution / Overlapping Peaks Inappropriate Mobile Phase pH: For ionizable compounds like benzoic acid derivatives, incorrect pH is a primary cause of poor separation.[9] Mobile Phase Too Strong: The organic solvent percentage may be too high, causing analytes to elute too quickly and without separation.Optimize Mobile Phase pH: Adjust the pH to be at least 1.5-2 units below the analyte's pKa to ensure it is in its neutral form, which increases retention and improves separation on a C18 column.[9] Adjust Organic Solvent Percentage: Decrease the percentage of the organic solvent (e.g., acetonitrile or methanol) to increase the retention times of all compounds, which may improve the resolution between closely eluting peaks.[9]

Experimental Protocols

Protocol 1: HPLC Method for Quantification

This protocol provides a starting point for the analysis of this compound. Optimization may be required.

  • Instrumentation: HPLC system with UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water.

    • Solvent B: Acetonitrile.

  • Elution: Isocratic elution with a mixture such as 60:40 (Solvent A: Solvent B). The exact ratio should be optimized for best separation.[13]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV absorbance at 230 nm.[14]

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase to a final concentration within the linear range of the detector. Filter through a 0.22 µm syringe filter before injection.

Protocol 2: Cell Viability (MTT) Assay

This protocol describes a general method for assessing the effect of this compound on cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight under standard culture conditions (e.g., 37°C, 5% CO₂).

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remember to prepare a vehicle control (medium with the same final concentration of DMSO). Remove the old medium from the cells and add the compound-containing medium.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in sterile PBS) to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible within the cells.[15]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization buffer (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.[15] Mix gently by pipetting.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630-650 nm can be used to subtract background noise.[15]

Visualizations

Experimental and Troubleshooting Workflows

General Experimental Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data & Interpretation prep Compound Prep (Stock Solution in DMSO) sample_prep Sample Prep (Dilution in Media/Mobile Phase) prep->sample_prep hplc HPLC Analysis sample_prep->hplc cell_assay In Vitro Cell Assay sample_prep->cell_assay data_acq Data Acquisition (Chromatogram/Absorbance) hplc->data_acq cell_assay->data_acq data_proc Data Processing (Peak Area/Normalization) data_acq->data_proc results Results Interpretation (Purity, IC50, etc.) data_proc->results

Caption: General workflow for experiments involving this compound.

HPLC Peak Tailing Troubleshooting decision decision process process start_end start_end start Start: Peak Tailing Observed check_ph Is Mobile Phase pH 2 units below pKa (e.g., pH 2.5-3.0)? start->check_ph adjust_ph Adjust pH with formic/phosphoric acid check_ph->adjust_ph No check_load Is sample overloaded? check_ph->check_load Yes adjust_ph->check_ph reduce_load Reduce injection volume or sample concentration check_load->reduce_load Yes check_column Is column old or contaminated? check_load->check_column No end_ok Problem Resolved reduce_load->end_ok use_additive Consider adding competitive amine (TEA) check_column->use_additive No replace_column Flush column or replace with new one check_column->replace_column Yes use_additive->end_ok replace_column->end_ok

Caption: Logical workflow for troubleshooting peak tailing in HPLC analysis.

Hypothetical Signaling Pathway

Hypothetical Anti-Proliferative Signaling Pathway ligand Growth Factor receptor Receptor Tyrosine Kinase (RTK) ligand->receptor mek MEK receptor->mek erk ERK mek->erk tf Transcription Factors (e.g., c-Myc, AP-1) erk->tf proliferation Cell Proliferation tf->proliferation compound 3-(2-Phenylethoxy) benzoic acid compound->mek

Caption: Hypothetical pathway where the compound inhibits MEK to reduce proliferation.

References

Technical Support Center: Column Chromatography for 3-(2-Phenylethoxy)benzoic Acid Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of 3-(2-Phenylethoxy)benzoic acid using column chromatography. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges and ensure successful purification.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for the column chromatography of this compound?

A1: The most commonly used stationary phase for the purification of this compound and other aromatic carboxylic acids is silica gel (SiO₂).[1][2] Standard silica gel with a particle size of 40-63 µm (230-400 mesh) is suitable for flash column chromatography, which allows for faster separations.[3] Given that silica gel is slightly acidic, this property can be advantageous for the purification of acidic compounds.[4]

Q2: How do I choose an appropriate solvent system (eluent) for the separation?

A2: A mixture of a non-polar solvent and a more polar solvent is typically used. A good starting point for this compound is a mixture of hexane and ethyl acetate.[5] To determine the optimal ratio, it is highly recommended to first perform thin-layer chromatography (TLC) with various solvent compositions.[1][5] The ideal solvent system should provide a retention factor (Rf) of approximately 0.2-0.3 for the target compound.[2] Due to the carboxylic acid moiety, adding a small amount of a volatile acid, such as acetic acid or formic acid (0.5-2%), to the eluent can help to suppress ionization and reduce peak tailing, resulting in better separation.[3][4]

Q3: My compound is not moving from the origin on the TLC plate, even with a high concentration of ethyl acetate. What should I do?

A3: If your compound remains at the baseline, the eluent is not polar enough. You can try a more polar solvent system, such as methanol in dichloromethane.[6] For highly polar compounds, a gradient elution, where the polarity of the mobile phase is gradually increased during the chromatography, may be necessary.[1]

Q4: What is the typical loading capacity of silica gel for a compound like this compound?

A4: As a general rule of thumb, the amount of crude sample loaded onto a silica gel column should be between 1% and 5% of the total weight of the silica gel.[7] For routine separations, a ratio of 1:20 to 1:100 (sample to silica gel by weight) is often employed.[2] Overloading the column can lead to poor separation and broader peaks.[7]

Q5: Can this compound decompose on the silica gel column?

A5: While benzoic acid derivatives are generally stable, some sensitive organic compounds can degrade on silica gel, which is slightly acidic.[6] If you suspect decomposition, you can perform a 2D TLC to check for stability.[6] To mitigate this, the silica gel can be deactivated by treatment with a base like triethylamine before use, or a different, more neutral stationary phase such as alumina could be considered.[6]

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
Poor Separation / Overlapping Peaks - Inappropriate solvent system (eluent).- Column overloading.- Column channeling due to improper packing.- Optimize the eluent polarity based on TLC trials. Aim for a larger difference in Rf values between your compound and impurities.- Reduce the amount of sample loaded onto the column.[7]- Ensure the silica gel is packed uniformly as a slurry to avoid cracks and channels.
Peak Tailing - The carboxylic acid group is interacting strongly with the silica gel, possibly due to ionization.- Add a small percentage (0.5-2%) of acetic acid or formic acid to the eluent to keep the carboxylic acid protonated and reduce its interaction with the stationary phase.[3][4]
Compound Elutes Too Quickly (Low Retention) - The eluent is too polar.- Decrease the polarity of the solvent system. For a hexane/ethyl acetate system, increase the proportion of hexane.
Compound Does Not Elute from the Column - The eluent is not polar enough.- The compound may have degraded or irreversibly adsorbed to the silica gel.- Gradually increase the polarity of the eluent (gradient elution).- If the compound is still retained, a "methanol purge" (flushing the column with 100% methanol) can be attempted to elute highly polar substances.[8]- Test the compound's stability on silica using 2D TLC.[6]
Low Yield of Purified Product - Incomplete elution from the column.- Decomposition of the compound on the column.- The compound may be spread across many fractions in low concentrations.- After the main fractions are collected, flush the column with a more polar solvent to ensure all the product has eluted.- Consider deactivating the silica gel if decomposition is suspected.- Concentrate the fractions you expect to contain your product and re-analyze by TLC.

Quantitative Data Summary

The following table provides typical parameters for the column chromatography purification of aromatic carboxylic acids like this compound. These values are intended as a starting point and may require optimization for specific experimental conditions.

Parameter Value / Range Notes
Stationary Phase Silica Gel (40-63 µm)Standard for flash chromatography.[3]
Mobile Phase (Eluent) Hexane / Ethyl Acetate with 0.5-2% Acetic AcidThe ratio should be optimized based on TLC (e.g., starting with 4:1 Hexane:EtOAc).
Target Rf Value 0.2 - 0.3Provides a good balance between retention and elution time.[2]
Sample Load 1-5% of silica gel weightFor example, 100-500 mg of crude product per 10 g of silica gel.[7]
Expected Purity >95%Dependent on the separation efficiency and nature of impurities.
Expected Yield 80-95%Can be lower due to irreversible adsorption, decomposition, or co-elution with impurities.

Experimental Protocol

This protocol outlines a general procedure for the purification of this compound using flash column chromatography.

1. Preparation of the Column:

  • Select an appropriately sized glass column.

  • Place a small plug of cotton or glass wool at the bottom of the column to retain the stationary phase.

  • Add a thin layer of sand over the cotton plug.

  • Prepare a slurry of silica gel in the initial, least polar eluent.

  • Carefully pour the slurry into the column, gently tapping the side of the column to ensure even packing and remove any air bubbles.

  • Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the top of the silica.

  • Add a protective layer of sand on top of the silica gel bed.

2. Sample Loading:

  • Dissolve the crude this compound in a minimal amount of a suitable solvent (dichloromethane or the eluent itself).

  • Carefully apply the sample solution to the top of the silica gel bed using a pipette.

  • Allow the sample to adsorb onto the silica by draining the solvent until the level just reaches the top of the sand.

3. Elution:

  • Carefully add the eluent to the top of the column.

  • Apply gentle air pressure to the top of the column to force the solvent through at a steady rate.

  • Begin collecting fractions in test tubes.

  • If a gradient elution is required, gradually increase the proportion of the more polar solvent in the eluent mixture.

4. Fraction Analysis:

  • Monitor the composition of the collected fractions using thin-layer chromatography (TLC).

  • Combine the fractions that contain the pure this compound.

5. Product Isolation:

  • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified product.

  • Determine the yield and assess the purity of the final product using appropriate analytical techniques (e.g., NMR, HPLC, melting point).

Experimental Workflow Diagram

experimental_workflow Column Chromatography Workflow for this compound Purification cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation prep_column Prepare Column (Slurry Pack Silica Gel) prep_sample Dissolve Crude Sample in Minimum Solvent load_sample Load Sample onto Column prep_sample->load_sample Adsorb sample elute_column Elute with Solvent System (Isocratic or Gradient) load_sample->elute_column Add eluent collect_fractions Collect Fractions elute_column->collect_fractions Collect eluate analyze_fractions Analyze Fractions by TLC collect_fractions->analyze_fractions Monitor separation combine_fractions Combine Pure Fractions analyze_fractions->combine_fractions Identify pure product isolate_product Evaporate Solvent combine_fractions->isolate_product Pool fractions final_analysis Yield and Purity Analysis isolate_product->final_analysis Obtain final product

Caption: Workflow for the purification of this compound.

References

Validation & Comparative

Validating the Biological Activity of 3-(2-Phenylethoxy)benzoic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for validating the biological activity of 3-(2-phenylethoxy)benzoic acid. Due to the limited direct experimental data on this specific compound, this document outlines a comparative approach based on the known activities of structurally similar molecules, including various benzoic acid and phenoxybenzoic acid derivatives. We present potential biological activities, propose experimental protocols for their validation, and compare the target molecule to relevant alternatives.

Postulated Biological Activities and Potential Molecular Targets

Based on the activities of structurally related compounds, this compound is postulated to exhibit antimicrobial, anti-inflammatory, and anticancer properties. Benzoic acid and its derivatives are known to act via various mechanisms, including the disruption of cellular processes and interactions with enzymes.[1] For instance, derivatives of 3-hydroxybenzoic acid have shown antimicrobial, antioxidant, and anti-inflammatory activities.[2] Furthermore, some benzoic acid derivatives have been investigated for their anticancer effects.[3]

The structurally similar compound, 3-phenoxybenzoic acid, a metabolite of pyrethroid insecticides, has been shown to interact with cytochrome P450 enzymes and caspases, suggesting a potential role in apoptosis and cellular metabolism.[4] Another close structural analog, 3-(2-phenylethyl)benzoic acid, is noted for its antimicrobial properties.[5] Therefore, the primary validation efforts for this compound should focus on these areas.

Comparative Analysis with Alternative Compounds

To objectively assess the biological activity of this compound, its performance should be compared against established compounds with similar activities.

Compound Class Reported Biological Activity Primary Molecular Target(s)
This compound Benzoic Acid DerivativeHypothesized: Antimicrobial, Anti-inflammatory, AnticancerTo be determined
Ciprofloxacin Fluoroquinolone AntibioticBroad-spectrum antimicrobialDNA gyrase and topoisomerase IV
Ibuprofen Nonsteroidal Anti-inflammatory Drug (NSAID)Anti-inflammatory, Analgesic, AntipyreticCyclooxygenase (COX-1 and COX-2)
Doxorubicin Anthracycline ChemotherapeuticAnticancerTopoisomerase II, DNA intercalation
3-Phenoxybenzoic acid Phenoxybenzoic AcidPro-apoptotic, Enzyme modulationCaspases, Cytochrome P450s[4]

Experimental Protocols for Biological Activity Validation

The following are detailed methodologies for key experiments to validate the postulated biological activities of this compound.

Antimicrobial Activity Assessment: Broth Microdilution Assay

This assay will determine the minimum inhibitory concentration (MIC) of the compound against a panel of pathogenic bacteria and fungi.

Protocol:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in Mueller-Hinton broth for bacteria or RPMI-1640 medium for fungi.

  • Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

  • Include positive controls (microorganism without the compound) and negative controls (broth only). Ciprofloxacin will be used as a reference antibiotic.

  • Incubate the plates at the appropriate temperature and duration for each microorganism.

  • The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

Anti-inflammatory Activity Assessment: COX Enzyme Inhibition Assay

This in vitro assay will measure the ability of the compound to inhibit the activity of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.

Protocol:

  • Utilize a commercial COX inhibitor screening assay kit (e.g., Cayman Chemical).

  • Prepare various concentrations of this compound and the reference drug, Ibuprofen.

  • In separate wells of a 96-well plate, add the COX-1 or COX-2 enzyme, heme, and the test compound or reference drug.

  • Initiate the reaction by adding arachidonic acid as the substrate.

  • Incubate for a specified time at a controlled temperature.

  • Measure the production of prostaglandin F2α (PGF2α) using a colorimetric or fluorometric method as per the kit instructions.

  • Calculate the percentage of COX inhibition for each concentration and determine the IC50 value (the concentration required to inhibit 50% of the enzyme activity).

Anticancer Activity Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability and proliferation.

Protocol:

  • Seed cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound and the reference drug, Doxorubicin, for 24, 48, and 72 hours.

  • After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or acidified isopropanol).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Visualizing Pathways and Workflows

To better understand the potential mechanisms of action and the experimental process, the following diagrams are provided.

G cluster_0 General Experimental Workflow A Compound Synthesis & Purification B In Vitro Screening (Antimicrobial, Anti-inflammatory, Anticancer) A->B C Lead Compound Identification B->C D Mechanism of Action Studies C->D E In Vivo Efficacy & Toxicity D->E

Caption: General workflow for validating the biological activity of a novel compound.

G cluster_1 Postulated Anti-inflammatory Signaling Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) Arachidonic_Acid Arachidonic Acid Inflammatory_Stimuli->Arachidonic_Acid Cell_Membrane Cell Membrane COX_Enzymes COX-1 / COX-2 Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Arachidonic_Acid->COX_Enzymes Metabolized by Inflammation Inflammation Prostaglandins->Inflammation Compound This compound (Hypothesized) Compound->COX_Enzymes Inhibition

Caption: Hypothesized inhibition of the COX pathway by this compound.

G cluster_2 Potential Apoptotic Pathway Involvement Compound This compound (Hypothesized) Caspase_Activation Caspase Activation Compound->Caspase_Activation Induces Apoptosis Apoptosis (Programmed Cell Death) Caspase_Activation->Apoptosis Cancer_Cell_Survival Cancer Cell Survival Apoptosis->Cancer_Cell_Survival Inhibits

Caption: Postulated induction of apoptosis in cancer cells.

References

A Comparative Guide to 3-(2-Phenylethoxy)benzoic Acid and Other Phenoxybenzoic Acid Derivatives for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For scientists and professionals in drug development, the exploration of novel chemical scaffolds is a cornerstone of therapeutic innovation. Among these, phenoxybenzoic acid derivatives have emerged as a versatile and promising class of compounds, exhibiting a wide array of biological activities. This guide offers an objective comparison of 3-(2-Phenylethoxy)benzoic acid with other key phenoxybenzoic acid derivatives, supported by experimental data to inform and guide future research endeavors.

Overview of Phenoxybenzoic Acid Derivatives

Phenoxybenzoic acid derivatives are characterized by a benzoic acid core linked to a phenoxy group. This structural motif has been successfully exploited to develop drugs with diverse therapeutic applications, including anti-inflammatory, lipid-lowering, and antidiabetic agents. The nature and position of substituents on both aromatic rings, as well as the linker between them, are critical determinants of the pharmacological profile of these compounds. While specific experimental data on this compound is limited in publicly available literature, its structural characteristics can be compared with well-studied derivatives to infer potential biological activities and guide research.

Quantitative Comparison of Biological Activity

The following table summarizes the biological activity of selected phenoxybenzoic acid derivatives and related compounds, providing a quantitative basis for comparison.

CompoundTarget/Primary ActivityIC50/EC50 Value(s)Selectivity
Fenofibric Acid (active metabolite of Fenofibrate)PPARα AgonistEC50: ~18 µM (human)Agonist for PPARα
Diclofenac COX-1/COX-2 InhibitorCOX-1: 0.611 µM, COX-2: 0.63 µM (human articular chondrocytes)[1]Non-selective
Ibuprofen COX-1/COX-2 InhibitorCOX-1: 13 µM, COX-2: 370 µM[2]Preferential for COX-1
Compound 7b (a phenoxyacetic acid derivative)COX-2 InhibitorIC50: 0.07-0.09 µMSelective for COX-2
Celecoxib COX-2 InhibitorCOX-1: >100 µM, COX-2: 0.04 µM (in vitro)Highly selective for COX-2

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of phenoxybenzoic acid derivatives.

Peroxisome Proliferator-Activated Receptor α (PPARα) Reporter Assay

This assay is used to determine the ability of a compound to activate the PPARα nuclear receptor.

  • Objective: To quantify the agonist activity of a test compound on human PPARα.

  • Methodology:

    • Cell Culture and Transfection: Human hepatoma cells (e.g., HepG2) are cultured in a suitable medium. The cells are then co-transfected with two plasmids: one containing a PPARα expression vector and another containing a luciferase reporter gene linked to a PPAR response element (PPRE).

    • Compound Treatment: The transfected cells are treated with various concentrations of the test compound (e.g., fenofibrate) or a vehicle control.

    • Luciferase Assay: After an incubation period (typically 24-48 hours), the cells are lysed, and the luciferase activity is measured using a luminometer.

    • Data Analysis: The fold induction of luciferase activity relative to the vehicle control is calculated. The EC50 value, the concentration at which the compound elicits a half-maximal response, is determined from the dose-response curve.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

  • Objective: To determine the IC50 values of a test compound for COX-1 and COX-2 inhibition.

  • Methodology:

    • Enzyme and Substrate Preparation: Purified human recombinant COX-1 or COX-2 enzymes are used. Arachidonic acid is used as the substrate.

    • Inhibition Assay: The enzyme is pre-incubated with various concentrations of the test compound (e.g., diclofenac, ibuprofen) or a vehicle control in a suitable buffer.

    • Enzymatic Reaction: The reaction is initiated by the addition of arachidonic acid. The mixture is incubated for a specific time to allow for the conversion of arachidonic acid to prostaglandin H2 (PGH2).

    • Quantification of Prostaglandins: The reaction is stopped, and the amount of prostaglandin E2 (PGE2) produced is quantified using an enzyme immunoassay (EIA) kit.

    • Data Analysis: The percentage of COX inhibition is calculated for each concentration of the test compound relative to the vehicle control. The IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the signaling pathways targeted by the compared compounds and a general workflow for their evaluation.

PPAR_alpha_pathway Ligand Fenofibric Acid (Phenoxybenzoic Acid Derivative) PPARa PPARα Ligand->PPARa binds Complex PPARα-RXR Heterodimer PPARa->Complex RXR RXR RXR->Complex PPRE PPRE (DNA) Complex->PPRE binds to TargetGenes Target Gene Transcription PPRE->TargetGenes activates LipidMetabolism Increased Fatty Acid Oxidation & Reduced Triglycerides TargetGenes->LipidMetabolism leads to

Caption: PPARα signaling pathway activation by a phenoxybenzoic acid derivative.

COX_Inhibition_Pathway ArachidonicAcid Arachidonic Acid COX1 COX-1 (Constitutive) ArachidonicAcid->COX1 COX2 COX-2 (Inducible) ArachidonicAcid->COX2 Prostaglandins_Physiological Prostaglandins (Gastric Protection, Platelet Aggregation) COX1->Prostaglandins_Physiological Prostaglandins_Inflammatory Prostaglandins (Inflammation, Pain, Fever) COX2->Prostaglandins_Inflammatory NSAID Phenoxybenzoic Acid Derivative (NSAID) NSAID->COX1 NSAID->COX2

Caption: Inhibition of COX-1 and COX-2 pathways by NSAIDs.

Conclusion

Phenoxybenzoic acid and its derivatives represent a rich scaffold for the development of new therapeutic agents. While this compound remains a molecule with underexplored potential, a comparative analysis with structurally related and well-characterized compounds such as fenofibrate and various NSAIDs provides a valuable framework for directing future research. The provided experimental protocols and pathway diagrams offer a practical guide for researchers to systematically evaluate the biological activities of novel phenoxybenzoic acid derivatives. Further investigation into compounds like this compound, utilizing the outlined methodologies, is warranted to unlock their full therapeutic potential.

References

Comparative Efficacy of 2-(3-(Chloromethyl)benzoyloxy)benzoic Acid: A Novel Salicylate Derivative for Inflammation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of anti-inflammatory therapeutics, the quest for agents with improved efficacy and safety profiles over classical non-steroidal anti-inflammatory drugs (NSAIDs) is perpetual. This guide provides a comparative analysis of the preclinical efficacy of a novel salicylic acid derivative, 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid (designated here as 3-CH2Cl), against the widely used NSAID, Acetylsalicylic Acid (ASA, or Aspirin). This analysis is based on experimental data from in vivo studies, offering a quantitative comparison of their anti-inflammatory and analgesic properties.

While the initially intended subject of this analysis, 3-(2-Phenylethoxy)benzoic acid, lacks sufficient public data for a comprehensive efficacy review, the closely related benzoic acid derivative 3-CH2Cl presents a data-rich alternative for a robust comparative study.

Quantitative Efficacy Analysis

The preclinical anti-inflammatory and analgesic efficacy of 3-CH2Cl has been evaluated in rodent models and compared directly with Acetylsalicylic Acid. The following tables summarize the key findings from these studies.

CompoundDose (mg/kg bw)Reduction in TNF-α (%)Reduction in IL-1β (%)Reference
3-CH2Cl 500 mg/60 kg bw (human equivalent dose)Significant ReductionSignificant Reduction[1]
ASA 500 mg/60 kg bw (human equivalent dose)Significant ReductionSignificant Reduction[2]

Table 1: Comparative Anti-inflammatory Effect on Pro-inflammatory Cytokines in LPS-Induced Rats. This table illustrates the efficacy of 3-CH2Cl and ASA in reducing key inflammatory cytokines, TNF-α and IL-1β, in a lipopolysaccharide (LPS)-induced inflammation model in rats. Both compounds demonstrated a significant reduction in these cytokines.

CompoundDose (mg/kg bw)Increase in Nociceptive Response Time (%)Reference
3-CH2Cl 12.5 - 200Dose-dependent increase[1]

Table 2: Analgesic Activity in Heat-Induced Nociception Model in Rats. This table shows the dose-dependent analgesic effect of 3-CH2Cl as measured by the increase in nociceptive response time in a heat-induced pain model.

Mechanism of Action: Targeting the Cyclooxygenase Pathway

The primary mechanism of action for salicylic acid derivatives involves the inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory cascade. These enzymes catalyze the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. In silico studies have suggested that 3-CH2Cl has a higher binding affinity for COX-2 compared to ASA.[2] The inhibition of the COX pathway is a critical target for anti-inflammatory drug development.

COX_Pathway Cell_Membrane_Phospholipids Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane_Phospholipids->Arachidonic_Acid PLA2 COX_Enzymes COX-1 & COX-2 Enzymes Arachidonic_Acid->COX_Enzymes PLA2 Phospholipase A2 Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation NSAIDs 3-CH2Cl & ASA NSAIDs->COX_Enzymes Inhibition

Caption: The Cyclooxygenase (COX) signaling pathway and the point of inhibition by NSAIDs like 3-CH2Cl and ASA.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. The following are outlines of the key in vivo experimental protocols used to generate the comparative data.

Carrageenan-Induced Paw Edema in Rats

This is a standard model for evaluating the anti-inflammatory activity of novel compounds.

  • Animals: Male Wistar rats (150-200 g) are used.

  • Acclimatization: Animals are acclimatized to laboratory conditions for at least one week prior to the experiment.

  • Grouping: Rats are randomly divided into control and treatment groups.

  • Compound Administration: Test compounds (3-CH2Cl) and the standard drug (ASA) are administered orally at specified doses. The control group receives the vehicle.

  • Induction of Inflammation: One hour after drug administration, 0.1 mL of 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Edema: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.

  • Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.

Acetic Acid-Induced Writhing Test in Mice

This model is used to assess the peripheral analgesic activity of test compounds.

  • Animals: Male Swiss albino mice (20-25 g) are used.

  • Grouping: Mice are randomly assigned to control, standard, and test groups.

  • Compound Administration: The test compound (3-CH2Cl) and a standard analgesic are administered orally or intraperitoneally. The control group receives the vehicle.

  • Induction of Writhing: After a set period (e.g., 30 minutes for oral administration), each mouse is injected intraperitoneally with 0.6% acetic acid solution (10 mL/kg).

  • Observation: The number of writhes (a specific stretching posture) is counted for a defined period (e.g., 20 minutes) starting 5 minutes after the acetic acid injection.

  • Data Analysis: The percentage inhibition of writhing is calculated for the treated groups compared to the control group.

Experimental Workflow

The following diagram illustrates the general workflow for the preclinical evaluation of a novel anti-inflammatory agent like 3-CH2Cl.

experimental_workflow cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Efficacy & Safety COX_Inhibition_Assay COX-1/COX-2 Inhibition Assay Paw_Edema_Model Carrageenan-Induced Paw Edema (Rat) COX_Inhibition_Assay->Paw_Edema_Model Writhing_Test Acetic Acid-Induced Writhing (Mouse) COX_Inhibition_Assay->Writhing_Test Cytotoxicity_Assay Cytotoxicity Assay Acute_Toxicity Acute Toxicity Study Cytotoxicity_Assay->Acute_Toxicity Data_Analysis Comparative Data Analysis Paw_Edema_Model->Data_Analysis Writhing_Test->Data_Analysis Acute_Toxicity->Data_Analysis Compound_Synthesis Synthesis of 3-CH2Cl Compound_Synthesis->COX_Inhibition_Assay Compound_Synthesis->Cytotoxicity_Assay

Caption: A typical experimental workflow for the preclinical evaluation of a novel anti-inflammatory compound.

References

Comparative Guide to the Structure-Activity Relationship of 3-(2-Phenylethoxy)benzoic Acid and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationship (SAR) of 3-(2-Phenylethoxy)benzoic acid and related benzoic acid derivatives. Due to the limited direct experimental data on this compound, this document draws comparisons from structurally similar compounds, particularly phenoxybenzoic acid and other benzoic acid derivatives, to infer potential biological activities and SAR trends. The information presented herein is intended to serve as a foundational resource for researchers interested in the therapeutic potential of this class of compounds.

Introduction

This compound belongs to the class of aromatic carboxylic acids, characterized by a benzoic acid core linked to a phenylethoxy group via an ether linkage. Its structural similarity to phenoxybenzoic acid, a known metabolite of pyrethroid insecticides, and other biologically active benzoic acid derivatives suggests that it may possess interesting pharmacological properties.[1] This guide explores the potential anti-inflammatory and acetylcholinesterase (AChE) inhibitory activities, drawing parallels from published data on related compounds.

Comparative Analysis of Biological Activities

Anti-inflammatory Activity

Several benzoic acid derivatives have been investigated for their anti-inflammatory properties. For instance, a novel salicylic acid derivative, 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid, has demonstrated potent anti-inflammatory effects in a lipopolysaccharide (LPS)-induced rat model, suggesting that the benzoic acid scaffold is a viable starting point for the development of anti-inflammatory agents.[2][3][4][5] The proposed mechanism for many non-steroidal anti-inflammatory drugs (NSAIDs) involves the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of the inflammatory cascade.

Table 1: Anti-inflammatory Activity of a Representative Benzoic Acid Derivative

CompoundAnimal ModelAdministration RouteDoseAnti-inflammatory EffectReference
2-((3-(chloromethyl)benzoyl)oxy)benzoic acidLPS-induced ratsOral500 mg/60 kg bwSignificant reduction in inflammatory parameters[2][3]
Acetylcholinesterase (AChE) Inhibition

Various benzoic acid derivatives have been identified as inhibitors of acetylcholinesterase (AChE), an enzyme critical to the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a key therapeutic strategy for Alzheimer's disease. Studies have shown that even simple benzoic acid derivatives can exhibit significant AChE inhibitory activity.[6][7] For example, a study on a series of benzoic acid derivatives revealed IC50 values ranging from 209.53 µM to 1656.01 µM.[6] Another study investigated novel methylene-aminobenzoic acid and tetrahydroisoquinolynyl-benzoic acid derivatives as multitarget AChE and carbonic anhydrase inhibitors.[8]

Table 2: Acetylcholinesterase Inhibitory Activity of Selected Benzoic Acid Derivatives

CompoundIC50 (µM)Inhibition TypeReference
3-Chloro-benzoic acid0.13Not specified[7]
2-hydroxy-5-sulfobenzoic acid0.21Not specified[7]
2-(sulfooxy) benzoic acid0.35Not specified[7]
2-hydroxybenzoic acid0.46Not specified[7]
2,3-dimethoxybenzoic acid0.89Not specified[7]
3,4,5-trimethoxybenzoic acid1.12Not specified[7]

Postulated Structure-Activity Relationship

Based on the available data for related compounds, a hypothetical SAR for this compound and its analogs can be proposed as a starting point for further investigation.

SAR_Hypothesis cluster_benzoic_acid Benzoic Acid Core cluster_phenylethoxy Phenylethoxy Moiety cluster_activity Biological Activity BA Benzoic Acid Carboxylic Acid Group Activity { Potential Activity | Anti-inflammatory | AChE Inhibition} BA:f1->Activity Essential for activity PE Phenylethoxy Group Phenyl Ring Ethoxy Linker PE:f1->Activity Modulates potency and selectivity (Substituents on this ring are key) PE:f2->Activity Length and flexibility may influence binding

Caption: Hypothetical structure-activity relationship for this compound.

Experimental Protocols

To facilitate further research on this compound and its analogs, detailed protocols for relevant biological assays are provided below.

Carrageenan-Induced Paw Edema in Rats (Anti-inflammatory Assay)

This widely used in vivo assay is a standard method for evaluating the anti-inflammatory activity of novel compounds.

Principle: Carrageenan, a phlogistic agent, is injected into the sub-plantar tissue of a rat's hind paw, inducing a localized inflammatory response characterized by edema (swelling). The volume of the paw is measured before and after carrageenan injection. The test compound is administered prior to the carrageenan challenge, and its ability to reduce the swelling is quantified as the percentage inhibition of edema compared to a control group that receives only the vehicle.

Procedure:

  • Animals: Wistar rats of either sex are used.

  • Grouping: Animals are divided into a control group, a standard drug group (e.g., indomethacin), and test groups for each derivative.

  • Compound Administration: Test compounds and the standard drug are administered orally or intraperitoneally one hour before carrageenan injection. The control group receives the vehicle.

  • Induction of Edema: 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.

  • Paw Volume Measurement: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.

Anti_Inflammatory_Workflow start Start acclimatize Acclimatize Wistar Rats start->acclimatize grouping Group Animals (Control, Standard, Test) acclimatize->grouping administer Administer Compound/Vehicle grouping->administer induce Induce Edema with Carrageenan administer->induce measure Measure Paw Volume (0, 1, 2, 3, 4 hours) induce->measure analyze Calculate % Inhibition of Edema measure->analyze end End analyze->end

Caption: Experimental workflow for the carrageenan-induced paw edema assay.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is a standard and widely used method for determining AChE activity and screening for inhibitors.

Principle: The assay is based on the reaction of thiocholine, produced by the enzymatic hydrolysis of acetylthiocholine, with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product. The rate of color formation is proportional to the AChE activity and can be measured spectrophotometrically at 412 nm.

Materials:

  • Acetylcholinesterase (AChE)

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (0.1 M, pH 8.0)

  • Test compounds and a positive control (e.g., Donepezil)

Procedure (96-well plate format):

  • Reagent Preparation: Prepare stock solutions of AChE, ATCI, DTNB, test compounds, and the positive control in phosphate buffer.

  • Assay Plate Preparation: Add 50 µL of phosphate buffer, 25 µL of the test compound solution (at various concentrations), and 25 µL of AChE solution to each well.

  • Incubation: Incubate the plate at 37°C for 15 minutes.

  • Reaction Initiation: Add 25 µL of ATCI and 125 µL of DTNB to each well to start the reaction.

  • Measurement: Immediately measure the absorbance at 412 nm using a microplate reader. Take readings every minute for 10-15 minutes.

  • Data Analysis: Calculate the rate of reaction for each well. Determine the percentage of inhibition for each concentration of the test compound and calculate the IC50 value.

AChE_Inhibition_Workflow start Start prepare Prepare Reagents (AChE, ATCI, DTNB, Compounds) start->prepare plate Add Buffer, Compound, and AChE to Wells prepare->plate incubate Incubate at 37°C for 15 min plate->incubate initiate Add ATCI and DTNB to Initiate Reaction incubate->initiate measure Measure Absorbance at 412 nm (Kinetic) initiate->measure analyze Calculate % Inhibition and IC50 measure->analyze end End analyze->end

Caption: Experimental workflow for the acetylcholinesterase inhibition assay.

Conclusion

While direct experimental evidence for the structure-activity relationship of this compound is currently lacking, the analysis of structurally related benzoic acid and phenoxybenzoic acid derivatives provides a valuable framework for future research. The presented data on the anti-inflammatory and acetylcholinesterase inhibitory activities of these analogs, along with detailed experimental protocols, offer a solid foundation for researchers to design and execute studies to elucidate the pharmacological profile of this compound. The proposed SAR and experimental workflows can guide the synthesis of new derivatives and the systematic evaluation of their therapeutic potential. Further investigation is warranted to confirm these potential activities and to establish a definitive SAR for this promising class of compounds.

References

A Comparative Study of 3-(2-Phenylethoxy)benzoic Acid and Aspirin on the NF-κB Signaling Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential anti-inflammatory effects of 3-(2-Phenylethoxy)benzoic acid against the well-established non-steroidal anti-inflammatory drug (NSAID), Aspirin. The study is designed to investigate the inhibitory activity of these compounds on the Nuclear Factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation. The experimental data presented herein is illustrative, providing a framework for conducting similar comparative studies.

Introduction

Benzoic acid and its derivatives are known to possess a wide range of biological activities, making them valuable scaffolds in drug discovery.[1][2][3] this compound is a derivative of benzoic acid with a phenylethoxy substituent at the 3-position.[4] While its specific biological activities are not extensively characterized, its structural features suggest potential interactions with cellular signaling pathways. This guide outlines a hypothetical comparative study to evaluate its potential as an inhibitor of the NF-κB signaling pathway, a critical mediator of inflammatory responses. Aspirin, a widely used NSAID with known inhibitory effects on the NF-κB pathway, is used as a benchmark for comparison.

Proposed Mechanism of Action

The central hypothesis of this study is that this compound inhibits the NF-κB signaling pathway. The NF-κB pathway is a crucial regulator of genes involved in inflammation, immunity, and cell survival. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, such as Tumor Necrosis Factor-alpha (TNF-α), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows the NF-κB p65/p50 dimer to translocate to the nucleus, where it binds to specific DNA sequences and activates the transcription of pro-inflammatory genes. It is proposed that this compound interferes with this cascade, potentially by inhibiting the phosphorylation of IκBα.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF-α TNF-α TNFR TNFR IKK IKK TNFR->IKK Activation IkBa IκBα IKK->IkBa Phosphorylation IkBa_p p-IκBα IkBa->IkBa_p NFkB NF-κB (p65/p50) NFkB_active Active NF-κB (p65/p50) IkBa_p->NFkB_active Degradation & Release NFkB_nuc NF-κB NFkB_active->NFkB_nuc Translocation 3-PEBA This compound 3-PEBA->IKK Inhibition DNA DNA NFkB_nuc->DNA Binding Genes Pro-inflammatory Gene Transcription DNA->Genes

Caption: Proposed inhibitory action of this compound on the NF-κB signaling pathway.

Comparative Experimental Data

The following tables summarize the hypothetical data from a series of experiments designed to compare the efficacy of this compound and Aspirin.

Table 1: Cytotoxicity in RAW 264.7 Macrophages

CompoundConcentration (µM)Cell Viability (%)
Control 0100 ± 4.2
This compound 198.5 ± 3.1
1095.2 ± 2.8
5091.7 ± 3.5
10088.3 ± 4.0
Aspirin 199.1 ± 2.5
1097.4 ± 3.0
5094.6 ± 2.9
10090.1 ± 3.3

Table 2: Inhibition of NF-κB Transcriptional Activity

CompoundConcentration (µM)NF-κB Reporter Activity (%)IC₅₀ (µM)
Control (TNF-α stimulated) 0100 ± 5.7-
This compound 185.3 ± 4.925.4
1062.1 ± 3.8
5035.8 ± 4.2
10015.2 ± 3.1
Aspirin 192.6 ± 5.168.7
1078.4 ± 4.5
5055.9 ± 3.9
10038.7 ± 4.4

Table 3: Effect on IκBα Phosphorylation

Compound (50 µM)p-IκBα / Total IκBα Ratio
Control (unstimulated) 0.1 ± 0.02
Control (TNF-α stimulated) 1.0 ± 0.08
This compound 0.4 ± 0.05
Aspirin 0.7 ± 0.06

Table 4: Inhibition of Pro-inflammatory Cytokine Production

Compound (50 µM)TNF-α (pg/mL)IL-6 (pg/mL)
Control (TNF-α stimulated) 1250 ± 85850 ± 62
This compound 580 ± 45410 ± 38
Aspirin 890 ± 70620 ± 55

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Cell Culture and Treatment

RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂. For experiments, cells are seeded in appropriate plates and allowed to adhere overnight. Cells are then pre-treated with varying concentrations of this compound or Aspirin for 1 hour before stimulation with 100 ng/mL of TNF-α for the indicated times.

MTT Assay for Cell Viability

Cells are seeded in a 96-well plate. After treatment, 20 µL of 5 mg/mL 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 4 hours. The medium is then removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals. The absorbance is measured at 570 nm using a microplate reader.

NF-κB Reporter Gene Assay

Cells are transiently co-transfected with an NF-κB-luciferase reporter plasmid and a Renilla luciferase control plasmid using a suitable transfection reagent. After 24 hours, cells are treated with the compounds and stimulated with TNF-α. Luciferase activity is measured using a dual-luciferase reporter assay system, and the firefly luciferase activity is normalized to the Renilla luciferase activity.

Western Blot Analysis

Following treatment, cells are lysed, and protein concentrations are determined using a BCA protein assay kit. Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane. The membrane is blocked and then incubated with primary antibodies against phospho-IκBα, total IκBα, and a loading control (e.g., β-actin). After incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Enzyme-Linked Immunosorbent Assay (ELISA)

The concentrations of TNF-α and IL-6 in the cell culture supernatants are quantified using commercially available ELISA kits according to the manufacturer's instructions.

Experimental Workflow

The following diagram illustrates the workflow for the comparative study.

G cluster_setup Experimental Setup cluster_assays Biological Assays cluster_analysis Data Analysis & Comparison culture Cell Culture (RAW 264.7 macrophages) treatment Compound Treatment (3-PEBA or Aspirin) culture->treatment stimulation Inflammatory Stimulation (TNF-α) treatment->stimulation viability Cell Viability Assay (MTT) stimulation->viability reporter NF-κB Reporter Assay stimulation->reporter western Western Blot (p-IκBα) stimulation->western elisa ELISA (TNF-α, IL-6) stimulation->elisa data Data Collection & Quantification viability->data reporter->data western->data elisa->data comparison Comparative Analysis of 3-PEBA vs. Aspirin data->comparison conclusion Conclusion on Relative Potency & Efficacy comparison->conclusion

Caption: Workflow for the comparative study of this compound and Aspirin.

Conclusion

Based on the illustrative data, this compound demonstrates a more potent inhibitory effect on the NF-κB signaling pathway compared to Aspirin. It exhibits a lower IC₅₀ value in the NF-κB reporter assay, a stronger reduction in IκBα phosphorylation, and a more significant decrease in the production of pro-inflammatory cytokines TNF-α and IL-6. Both compounds show minimal cytotoxicity at the tested concentrations. These hypothetical findings suggest that this compound warrants further investigation as a potential anti-inflammatory agent. This guide provides a comprehensive framework for researchers to design and execute similar comparative studies in the field of drug discovery.

References

Safety Operating Guide

Proper Disposal of 3-(2-Phenylethoxy)benzoic Acid: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of laboratory chemicals is paramount for environmental protection and personnel safety. This guide provides detailed, step-by-step procedures for the proper disposal of 3-(2-Phenylethoxy)benzoic acid, a compound utilized in various research and development applications. The following protocols are designed for researchers, scientists, and drug development professionals to ensure that this chemical waste is managed responsibly.

Hazard Identification and Classification

Key Hazard Information (based on Benzoic Acid):

  • Health Hazards: Causes skin irritation, serious eye damage, and may cause damage to organs through prolonged or repeated exposure.[1][2][3]

  • Environmental Hazards: Harmful to aquatic life.[1] Do not let the product enter drains.[1][4]

  • Physical Hazards: May be combustible at high temperatures.[5]

Hazard CategoryClassificationPrecautionary Statements
Skin Corrosion/IrritationCategory 2P264: Wash skin thoroughly after handling. P280: Wear protective gloves.[1][2]
Serious Eye Damage/IrritationCategory 1/2P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][6][7]
Specific Target Organ ToxicityMay cause respiratory irritationP261: Avoid breathing dust. P271: Use only outdoors or in a well-ventilated area.[2]
Aquatic Hazard (Acute)Category 3P273: Avoid release to the environment.[1]
Segregation and Storage of Chemical Waste

Proper segregation and storage are critical to prevent accidental reactions and ensure safe handling.

Step 1: Waste Identification

  • Treat all solid and liquid waste containing this compound as hazardous chemical waste.[8][9]

Step 2: Use Appropriate Waste Containers

  • Collect waste in a chemically compatible container, preferably plastic, with a secure screw cap.[8][10][11]

  • Ensure the container is in good condition, with no cracks or deterioration.[10]

  • Do not fill containers beyond 90% capacity (or leave at least one inch of headroom) to allow for expansion.[10]

Step 3: Labeling

  • Clearly label the waste container with the words "Hazardous Waste".[8][10]

  • Identify the contents fully, including "this compound" and any other chemicals in the mixture, with their approximate percentages or volumes. Do not use abbreviations or chemical formulas.[10]

  • List the associated hazards (e.g., "Corrosive," "Irritant," "Environmental Hazard").[10]

  • Record the accumulation start date (the date the first drop of waste was added to the container).[12]

Step 4: Storage in a Satellite Accumulation Area (SAA)

  • Store the waste container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation.[8][10][13]

  • The SAA should be a designated benchtop, a section of a fume hood, or a cabinet.[10]

  • Ensure acids are stored separately from bases, cyanides, sulfides, and reactive metals.[7][10]

  • Keep the waste container closed at all times, except when adding waste.[8][10]

Disposal Procedures

The primary and recommended method for disposing of this compound is through your institution's Environmental Health and Safety (EHS) or a licensed chemical waste disposal service.[14][15]

Step 1: Requesting Waste Pickup

  • Once the waste container is nearly full (no more than 3/4 full) or has been accumulating for a set period (often up to one year, but check institutional guidelines), submit a hazardous waste pickup request to your EHS office.[10][13]

Step 2: Preparing for Pickup

  • Ensure the container is clean on the outside, properly sealed, and accurately labeled.

  • Move the container to the designated pickup location as instructed by your EHS department.

Forbidden Disposal Methods:

  • DO NOT dispose of this compound down the drain.[4][8] This is to prevent harm to aquatic life and damage to the wastewater treatment system.

  • DO NOT dispose of this chemical in the regular trash.[9]

  • DO NOT mix with other incompatible waste streams.[1][10]

Disposal of Empty Containers:

  • Triple-rinse the empty container with a suitable solvent (e.g., water or another appropriate solvent).[11]

  • Collect the first rinseate as hazardous waste and add it to your this compound waste container.[11]

  • The second and third rinses may be permissible for drain disposal, but confirm this with your institution's EHS guidelines.[11]

  • Once clean, deface or remove the hazardous waste label from the container before disposing of it as regular trash or recycling.[9]

Spill Management

In the event of a spill, immediate and appropriate action is necessary.

Step 1: Evacuate and Secure the Area

  • Alert personnel in the immediate vicinity and restrict access to the spill area.

Step 2: Use Personal Protective Equipment (PPE)

  • Wear appropriate PPE, including safety goggles, gloves, and a lab coat. For large spills or if dust is generated, respiratory protection may be necessary.[2]

Step 3: Contain and Clean the Spill

  • For solid spills, carefully sweep or scoop the material into a designated waste container. Avoid generating dust.[1][6]

  • For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or chemical absorbent pads) to contain the spill.

  • Place all contaminated materials, including absorbents and used PPE, into a hazardous waste container and label it accordingly.[9]

Step 4: Decontaminate the Area

  • Clean the spill area with soap and water or an appropriate decontaminating solution.[14]

Step 5: Reporting

  • Report the spill to your laboratory supervisor and EHS office, following your institution's spill reporting procedures.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

DisposalWorkflow start Waste Generation: This compound identify Identify as Hazardous Waste start->identify spill Spill Occurs start->spill container Select & Label Compatible Waste Container identify->container saa Store in Designated Satellite Accumulation Area (SAA) container->saa segregate Segregate from Incompatible Chemicals (e.g., Bases) saa->segregate check_full Container Full or Max Storage Time Reached? segregate->check_full add_waste Continue to Add Waste (Keep Container Closed) check_full->add_waste No request_pickup Request Pickup from Environmental Health & Safety (EHS) check_full->request_pickup Yes add_waste->check_full end Proper Disposal by Licensed Facility request_pickup->end spill_protocol Follow Spill Cleanup Protocol: Contain, Clean, Collect as Waste spill->spill_protocol spill_protocol->container

Caption: Disposal workflow for this compound.

References

Navigating the Safe Handling of 3-(2-Phenylethoxy)benzoic Acid: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Personal Protective Equipment (PPE)

When handling 3-(2-Phenylethoxy)benzoic acid, a comprehensive approach to personal protection is critical to minimize exposure and ensure a safe laboratory environment. The following personal protective equipment is recommended.

PPE CategoryRecommended Equipment
Eye and Face Protection Wear chemical safety goggles or glasses that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1] A face shield may be necessary for splash hazards.
Skin Protection Wear appropriate protective gloves (e.g., nitrile) and clothing to prevent skin exposure.[1][2] A lab coat or apron should be worn.[3] Contaminated clothing should be removed and washed before reuse.[1][4]
Respiratory Protection Use in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of dust or vapors.[3][5] If exposure limits are exceeded or irritation is experienced, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[1]

Operational Plan for Safe Handling

A systematic approach to handling this compound is crucial for minimizing risks.

Engineering Controls:

  • Always work in a well-ventilated area.[3][5] The use of a chemical fume hood is strongly recommended to control exposure.

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[1][6]

General Hygiene Practices:

  • Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1][3]

  • Do not eat, drink, or smoke in areas where the chemical is handled or stored.[1][3]

  • Avoid contact with skin, eyes, and clothing.[7] Do not breathe dust or vapors.[1][8]

Spill Response:

  • In case of a spill, evacuate non-essential personnel from the area.[8]

  • For solid spills, carefully sweep or shovel the material into a suitable, labeled container for disposal, avoiding dust formation.[1]

  • The spill area should be cleaned and decontaminated after material pickup is complete.

Disposal Plan

Proper disposal of chemical waste is a critical aspect of laboratory safety and environmental responsibility.

  • Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[1][4]

  • Do not allow the product to enter drains or waterways.

  • Waste containers should be suitable, closed, and properly labeled for disposal.[6]

Visualizing the Safe Handling Workflow

The following diagram illustrates the key steps for the safe handling of this compound, from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep_setup Set Up in a Chemical Fume Hood prep_ppe->prep_setup handling_weigh Weigh/Measure Compound prep_setup->handling_weigh Proceed to handling handling_procedure Perform Experimental Procedure handling_weigh->handling_procedure cleanup_decontaminate Decontaminate Work Area handling_procedure->cleanup_decontaminate Procedure complete cleanup_dispose Dispose of Waste in Labeled Container cleanup_decontaminate->cleanup_dispose cleanup_remove_ppe Remove PPE cleanup_dispose->cleanup_remove_ppe cleanup_wash Wash Hands Thoroughly cleanup_remove_ppe->cleanup_wash

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.